Rasarfin
Description
Properties
IUPAC Name |
N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3/c1-15(2)23(29)27-11-9-26(10-12-27)19-8-7-17(14-18(19)24)25-22(28)21-13-16-5-3-4-6-20(16)30-21/h3-8,13-15H,9-12H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZCCUYFJZQLGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Rasarfin: A Dual Inhibitor of Ras and ARF6 Signaling in Cancer Cells
An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rasarfin is a novel small molecule that acts as a dual inhibitor of the small GTPases Ras and ADP-ribosylation factor 6 (ARF6).[1][2][3] Discovered through a high-throughput screening for inhibitors of G protein-coupled receptor (GPCR) endocytosis, this compound has emerged as a promising anti-cancer agent by virtue of its ability to disrupt key signaling pathways essential for cancer cell proliferation and survival.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, detailing its effects on critical signaling cascades, presenting quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its activity.
Core Mechanism of Action
This compound exerts its anti-cancer effects through the simultaneous inhibition of two critical cellular signaling hubs: the Ras and ARF6 pathways.
-
Ras Inhibition: Ras proteins are central regulators of cell growth, proliferation, and survival.[4] Mutations that lock Ras in a constitutively active state are found in a significant percentage of human cancers, leading to uncontrolled cell division.[4] this compound directly inhibits Ras signaling, thereby blocking downstream effector pathways such as the MAPK/ERK and PI3K/AKT cascades.[1][2][3] In silico modeling and in vitro studies have revealed that this compound binds to a unique modality within the SOS-binding domain of Ras, interfering with the guanine nucleotide exchange factor (GEF)-mediated activation of Ras.[2][3]
-
ARF6 Inhibition: ARF6 is a key regulator of membrane trafficking and actin cytoskeleton dynamics. In the context of cancer, ARF6 is involved in processes such as cell migration, invasion, and the internalization of cell surface receptors. This compound's inhibition of ARF6 blocks the agonist-mediated internalization of GPCRs, a process that can contribute to sustained signaling in cancer cells.[1][2][3] By inhibiting ARF6, this compound disrupts the recruitment of the clathrin adaptor protein AP-2 to β-arrestin2, a critical step in receptor endocytosis.[1]
This dual-pronged attack on both signaling and trafficking pathways makes this compound a compelling candidate for cancer therapy.
Impact on Key Cancer-Related Signaling Pathways
This compound's inhibition of Ras and ARF6 leads to the potent suppression of downstream signaling pathways that are frequently hyperactivated in cancer.
Inhibition of the MAPK/ERK Pathway
The Ras-Raf-MEK-ERK (MAPK) pathway is a central signaling cascade that drives cell proliferation. This compound effectively inhibits agonist-induced ERK1/2 phosphorylation, a key marker of MAPK pathway activation.[1][2][3] This inhibition has been observed in response to stimulation of both GPCRs and the epidermal growth factor receptor (EGFR).[2][3]
Inhibition of the PI3K/AKT Pathway
The PI3K/AKT pathway is another critical signaling route downstream of Ras that promotes cell survival and growth. This compound has been shown to potently inhibit the phosphorylation of Akt, a central kinase in this pathway, in response to EGFR stimulation.[2][3]
Visualizing this compound's Impact on Signaling Cascades
Caption: this compound's dual inhibition of Ras and ARF6 signaling pathways.
Quantitative Preclinical Data
The anti-proliferative effects of this compound have been quantified in various cancer cell lines. The following tables summarize the key findings.
Table 1: Inhibition of Cancer Cell Proliferation
| Cell Line | Cancer Type | Assay | Endpoint | IC50 / Effect | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Proliferation | Dose-dependent reduction | - | [1] |
| HEK293 | - | Cell Proliferation | - | Potent Inhibition | [2][3] |
Table 2: Inhibition of Signaling Pathway Components
| Target | Cell Line | Stimulus | Assay | Endpoint | Inhibition | Reference |
| ERK1/2 | HEK293 | GPCR Agonists | Western Blot | Phosphorylation | Potent Inhibition | [2][3] |
| ERK1/2 | HEK293 | EGF | Western Blot | Phosphorylation | Potent Inhibition | [2][3] |
| Akt | HEK293 | EGF | Western Blot | Phosphorylation | Potent Inhibition | [2][3] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Cell Proliferation Assay
This protocol is used to assess the effect of this compound on the growth of cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000 cells per well in complete growth medium.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO).
-
Incubation: Incubate the treated cells for 72 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and calculate the IC50 value using a non-linear regression curve fit.
Western Blot Analysis of ERK1/2 and Akt Phosphorylation
This protocol is used to determine the effect of this compound on the activation of key signaling proteins.
-
Cell Culture and Starvation: Culture cells (e.g., HEK293) to 80-90% confluency. Starve the cells in serum-free medium for 12-16 hours.
-
Compound Pre-treatment: Pre-treat the cells with this compound or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., EGF or a GPCR agonist) for a specified time (e.g., 5-10 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total ERK1/2 or Akt. Subsequently, probe with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
GPCR Internalization Assay (Bioluminescence Resonance Energy Transfer - BRET)
This protocol is used to measure the effect of this compound on the internalization of GPCRs.
-
Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding a GPCR tagged with a BRET donor (e.g., Renilla luciferase) and a plasmid encoding a BRET acceptor localized to endosomes (e.g., GFP-tagged endofin).
-
Cell Seeding: Plate the transfected cells in a 96-well plate.
-
Compound Treatment: Treat the cells with this compound or vehicle.
-
Agonist Stimulation: Add the BRET substrate (e.g., coelenterazine h) and stimulate the cells with a GPCR agonist.
-
BRET Measurement: Measure the luminescence signals from the donor and acceptor using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and normalize to the vehicle control to determine the extent of receptor internalization.
Visualizing the Experimental Workflow
Caption: Workflow for key experiments characterizing this compound's activity.
Conclusion
This compound represents a novel class of anti-cancer agent with a unique dual mechanism of action targeting both Ras-mediated signaling and ARF6-dependent receptor trafficking. Its ability to potently inhibit the MAPK/ERK and PI3K/AKT pathways, coupled with its disruption of GPCR internalization, provides a strong rationale for its further development as a therapeutic for a range of cancers driven by aberrant Ras signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and build upon the promising preclinical findings for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [repositori.upf.edu]
- 3. Discovery of a dual Ras and ARF6 inhibitor from a GPCR endocytosis screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRET-based effector membrane translocation assay monitors GPCR-promoted and endocytosis-mediated Gq activation at early endosomes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery of Rasarfin: A Novel Dual Inhibitor of Ras and ARF6
This in-depth technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental validation of Rasarfin, a first-in-class dual inhibitor of the small GTPases Ras and ARF6. This document is intended for researchers, scientists, and drug development professionals interested in novel cancer therapeutics and the intricate signaling pathways governed by Ras and ARF6.
Introduction: Targeting Ras and ARF6 in Cancer
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical regulators of cell proliferation, differentiation, and survival.[1] Mutations in Ras genes are among the most common oncogenic drivers, making them highly sought-after targets for cancer therapy. However, the development of direct Ras inhibitors has been historically challenging.[2]
ADP-ribosylation factor 6 (ARF6), another member of the Ras superfamily, plays a crucial role in vesicular trafficking, actin cytoskeleton remodeling, and cell migration.[3] Dysregulation of ARF6 activity has been implicated in cancer progression and metastasis.[4] Given the interconnected roles of Ras and ARF6 in oncogenic signaling and cellular processes, a dual inhibitor presents a promising therapeutic strategy.[5][6]
This compound was identified through a high-throughput screen for inhibitors of G protein-coupled receptor (GPCR) endocytosis, a process where ARF6 is a key player.[5][7] Subsequent studies revealed its unique dual activity against both Ras and ARF6, leading to the inhibition of cancer cell proliferation and key signaling pathways.[8]
The Discovery of this compound
This compound was discovered through a multi-step process that began with a high-throughput screen to identify inhibitors of GPCR internalization.[5][6]
2.1. High-Throughput Screening (HTS)
A library of approximately 115,000 small molecules was screened using an endosomal Bioluminescence Resonance Energy Transfer (BRET)-based assay.[5][7] This assay monitored the agonist-induced internalization of the angiotensin II type 1 receptor (AT1R), a prototypical GPCR. The screen identified a number of hit compounds that inhibited this process.[5]
2.2. Hit-to-Lead and Structure-Activity Relationship (SAR) Studies
Following the initial screen, hit compounds were further evaluated and optimized. Structure-activity relationship (SAR) studies were performed on a series of analogs to improve potency and selectivity.[7] These studies revealed that specific chemical modifications were crucial for the inhibitory activity of this compound. For instance, the chloro-substitution on the aryl ring of this compound was found to be critical for its binding affinity to Ras.[2] This iterative process of chemical synthesis and biological testing ultimately led to the identification of this compound as a potent dual inhibitor of Ras and ARF6.[7]
Quantitative Data for this compound
The following tables summarize the key quantitative data demonstrating the efficacy of this compound in various assays.
Table 1: Inhibition of GPCR and EGFR Signaling by this compound
| Target Pathway | Cell Line | Ligand | IC50 | Reference |
| AT1R-mediated ERK1/2 Phosphorylation | HEK293 | Angiotensin II | ~1 µM | [5] |
| EGFR-mediated ERK1/2 Phosphorylation | HEK293 | EGF | ~2 µM | [5] |
| EGFR-mediated Akt Phosphorylation | HEK293 | EGF | ~2 µM | [5] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (72h) | Reference |
| MDA-MB-231 | Breast Cancer | ~5 µM | [5][9] |
| A549 | Lung Carcinoma | ~10 µM | [5] |
Table 3: Inhibition of Ras and ARF6 Activity
| Assay | Target | Effect | Reference |
| SOS-mediated mant-GTP binding | Purified K-Ras | Inhibition | [7] |
| GTPγS pulldown | ARF6 in MDA-MB-231 cells | Reduction in active ARF6 | [7] |
| Ras-GTP pulldown | Ras in MDA-MB-231 cells | Reduction in active Ras | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the discovery and characterization of this compound are provided below.
4.1. High-Throughput Screening (BRET-based GPCR Internalization Assay)
-
Principle: This assay measures the proximity between a GPCR tagged with a BRET donor (e.g., Renilla luciferase) and an endosomal marker tagged with a BRET acceptor (e.g., YFP). Agonist-induced receptor internalization brings the donor and acceptor into close proximity, resulting in an increase in the BRET signal.
-
Protocol:
-
HEK293 cells are co-transfected with plasmids encoding the GPCR-BRET donor fusion protein and the endosomal-BRET acceptor fusion protein.
-
Cells are seeded in 96-well or 384-well plates.
-
Cells are pre-incubated with the test compounds (from the small molecule library) or vehicle control (DMSO).
-
The BRET substrate (e.g., coelenterazine h) is added to each well.
-
The agonist for the specific GPCR is added to stimulate internalization.
-
BRET readings are taken using a microplate reader capable of detecting the donor and acceptor emission wavelengths.
-
The BRET ratio (acceptor emission / donor emission) is calculated, and the percentage of inhibition by the test compounds is determined relative to the vehicle control.
-
4.2. Ras and ARF6 Activation Assays (GTP-pulldown)
-
Principle: This assay utilizes a protein domain that specifically binds to the active, GTP-bound form of the small GTPase. This "bait" protein is used to pull down the active GTPase from cell lysates, which can then be quantified by Western blotting.
-
Protocol:
-
Cells are treated with this compound or vehicle control and then stimulated with an appropriate agonist (e.g., EGF for Ras activation).
-
Cells are lysed in a buffer that preserves the GTP-bound state of the GTPases.
-
Cell lysates are incubated with beads coupled to a GST-fusion protein containing the Ras-binding domain of Raf1 (for Ras) or the GGA3-GAT domain (for ARF6).
-
The beads are washed to remove non-specifically bound proteins.
-
The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
The amount of active (pulled-down) Ras or ARF6 is determined by Western blotting using specific antibodies. Total Ras or ARF6 in the cell lysates is also measured as a loading control.
-
4.3. Western Blotting for Downstream Signaling Pathway Analysis
-
Principle: This technique is used to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms, in cell lysates.
-
Protocol:
-
Cells are treated with this compound or vehicle control and stimulated with an agonist (e.g., EGF or Angiotensin II).
-
Cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-ERK1/2, total ERK1/2, p-Akt, total Akt).
-
The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry.
-
4.4. Cell Proliferation Assay
-
Principle: This assay measures the rate of cell growth over time in the presence or absence of a test compound.
-
Protocol:
-
Cancer cell lines (e.g., MDA-MB-231, A549) are seeded in 96-well plates.[5]
-
Cells are treated with various concentrations of this compound or vehicle control.
-
Cell proliferation is monitored over several days using methods such as:
-
IncuCyte Live-Cell Imaging: Cell confluence is measured in real-time.[5]
-
MTS/MTT Assay: Measures the metabolic activity of viable cells.
-
Crystal Violet Staining: Stains the DNA of adherent cells.
-
-
The IC50 value (the concentration of compound that inhibits cell proliferation by 50%) is calculated from the dose-response curves.
-
4.5. In Silico Modeling and Molecular Dynamics Simulations
-
Principle: Computational methods are used to predict and analyze the binding of a small molecule to its protein target.
-
Protocol:
-
Docking: The 3D structure of this compound is docked into the crystal structure of the Ras protein, typically in the region known to interact with its guanine nucleotide exchange factor (GEF), SOS1.[2]
-
Molecular Dynamics (MD) Simulations: The stability of the predicted Ras-Rasarfin complex is assessed over time using MD simulations. These simulations provide insights into the specific amino acid residues involved in the interaction and the overall binding mode.[2]
-
Mechanism of Action of this compound
This compound exerts its dual inhibitory effect through distinct interactions with Ras and ARF6, leading to the disruption of key cellular processes.
5.1. Inhibition of Ras Signaling
In silico modeling and in vitro studies have shown that this compound binds to a unique pocket on Ras within the SOS-binding domain.[2][5] This binding prevents the interaction between Ras and its GEF, SOS1, thereby inhibiting the exchange of GDP for GTP and locking Ras in its inactive state.[7] This, in turn, blocks the activation of downstream pro-proliferative and survival pathways, including the MAPK/ERK and PI3K/Akt pathways.[5][10]
5.2. Inhibition of ARF6-mediated GPCR Internalization
This compound's inhibition of ARF6 activity blocks the agonist-mediated internalization of GPCRs, such as the AT1R.[5][6] Active ARF6 is required for the recruitment of the clathrin adaptor protein AP-2 to β-arrestin2, a critical step in clathrin-mediated endocytosis of many GPCRs.[9] By inhibiting ARF6, this compound disrupts this process, leading to the accumulation of receptors at the cell surface.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and the workflow for its discovery.
Caption: Ras Signaling Pathway and the inhibitory action of this compound.
Caption: ARF6 Signaling in GPCR endocytosis and its inhibition by this compound.
Caption: Experimental workflow for the discovery and characterization of this compound.
Conclusion
The discovery of this compound represents a significant advancement in the development of inhibitors for challenging cancer targets.[7] By employing a clever screening strategy focused on a downstream cellular process (GPCR endocytosis), a novel small molecule with dual inhibitory activity against both Ras and ARF6 was identified.[5] this compound's unique mechanism of action, involving the inhibition of the Ras-SOS interaction and the disruption of ARF6-mediated trafficking, provides a multi-pronged attack on oncogenic signaling and cancer cell proliferation. This technical guide summarizes the key findings and methodologies that led to the discovery of this compound, offering a valuable resource for the scientific community and highlighting the potential of this compound as a lead for the development of new cancer therapeutics.
References
- 1. Ras signaling in aging and metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a dual Ras and ARF6 inhibitor from a GPCR endocytosis screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ARF6 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [repositori.upf.edu]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a dual Ras and ARF6 inhibitor from a GPCR endocytosis screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. RAS signaling pathways, mutations and their role in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Rasarfin's Dual Inhibition of Ras and ARF6: A Technical Guide to its Impact on GPCR Trafficking and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract: Rasarfin, a novel small molecule, has been identified as a potent dual inhibitor of the small GTPases Ras and ADP-ribosylation factor 6 (ARF6).[1][2][3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its effects on G protein-coupled receptor (GPCR) trafficking, endocytosis, and downstream signaling pathways. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate further research and drug development efforts.
Core Mechanism of Action
This compound exerts its effects by concurrently targeting two critical small GTPases:
-
ARF6 Inhibition: this compound blocks the activation of ARF6, a key regulator of clathrin-mediated endocytosis.[3][5] This inhibition prevents the recruitment of the clathrin adaptor protein AP2 to β-arrestin2, a crucial step for the internalization of many GPCRs.[3]
-
Ras Inhibition: this compound directly inhibits Ras signaling.[1][2][4] In silico modeling and in vitro studies have revealed that this compound uniquely binds within the SOS-binding domain of Ras, thereby likely interfering with guanine nucleotide exchange factor (GEF)-mediated activation.[1][2][4][6]
This dual activity makes this compound a powerful tool for dissecting the intricate relationship between GPCR trafficking and signaling, and a potential therapeutic agent for diseases characterized by aberrant GPCR-mediated pathways, including cancer.[1][2][4]
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's inhibitory activities from published studies.
| Activity | Assay | Receptor/Protein | Cell Line | IC50 / Effect | Reference |
| GPCR Internalization | Endosomal BRET Assay | AT1R, B2R, β2AR | HEK293 | ~15 µM | [2] |
| ARF6 Activity | ARF6-GTP Pull-down | Endogenous ARF6 | HEK293 | >70% inhibition at 50 µM | [7] |
| Ras Activity (GTP loading) | In vitro GEF Exchange Assay | Purified H-Ras | N/A | Dose-dependent inhibition | [7] |
| ERK1/2 Phosphorylation | Western Blot | AT1R-mediated | HEK293 | Dose-dependent inhibition | [2] |
| Akt Signaling | Western Blot | EGFR-mediated | HEK293 | Dose-dependent inhibition | [2] |
| Cell Proliferation | Resazurin Assay | MDA-MB-231 | MDA-MB-231 | Dose-dependent reduction in cell growth | [2] |
| Cell Proliferation | Resazurin Assay | A549 | A549 | Dose-dependent inhibition of cell growth | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the experimental workflow that led to its discovery.
GPCR Endocytosis Pathway and this compound's Point of Intervention
Caption: GPCR endocytosis pathway illustrating this compound's inhibition of ARF6 activation.
Ras-Mediated ERK1/2 Signaling Pathway and this compound's Inhibition
Caption: Ras-mediated ERK1/2 signaling cascade showing inhibition by this compound.
High-Throughput Screening Workflow for this compound Discovery
Caption: Workflow for the discovery of this compound via high-throughput screening.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound.
Endosomal BRET-Based Assay for GPCR Internalization
This assay quantitatively measures the translocation of a GPCR from the plasma membrane to endosomes upon agonist stimulation.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs when a Renilla luciferase (Rluc) donor and a green fluorescent protein (GFP) acceptor are in close proximity (<10 nm). By fusing Rluc to the GPCR and GFP to an endosomal marker (e.g., FYVE domain), an increase in BRET signal indicates receptor internalization.
-
Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. Cells are transiently transfected with plasmids encoding the GPCR-Rluc fusion protein and the GFP-endosomal marker using a suitable transfection reagent (e.g., PEI).
-
Assay Procedure:
-
24-48 hours post-transfection, cells are seeded in a 96-well plate.
-
Cells are washed and incubated in a buffer (e.g., Tyrode's buffer).
-
The Rluc substrate (e.g., coelenterazine h) is added to each well.
-
A baseline BRET reading is taken using a BRET-compatible plate reader.
-
Cells are stimulated with an agonist at various concentrations.
-
BRET readings are taken at specified time points post-stimulation.
-
-
Data Analysis: The BRET ratio is calculated as the emission intensity of GFP divided by the emission intensity of Rluc. The net BRET is the agonist-stimulated BRET ratio minus the baseline BRET ratio. Dose-response curves are generated to determine EC50 values. For inhibition studies, cells are pre-incubated with this compound before agonist stimulation, and IC50 values are calculated.
ARF6 Activity Pull-Down Assay
This assay measures the amount of active, GTP-bound ARF6 in cells.
-
Principle: A protein containing the GGA3-PBD (Golgi-localized, γ-ear-containing, ARF-binding protein 3-protein binding domain), which specifically binds to GTP-bound ARF6, is used to pull down active ARF6 from cell lysates.
-
Cell Culture and Treatment: HEK293 cells are cultured and treated with or without this compound, followed by stimulation with a GPCR agonist.
-
Assay Procedure:
-
Cells are lysed in a buffer containing protease inhibitors.
-
Lysates are clarified by centrifugation.
-
An aliquot of the supernatant is saved as the "total ARF6" input.
-
The remaining lysate is incubated with GST-GGA3-PBD beads to pull down active ARF6.
-
The beads are washed to remove non-specifically bound proteins.
-
The bound proteins are eluted in SDS-PAGE sample buffer.
-
-
Detection: The amount of pulled-down ARF6 and total ARF6 are determined by Western blotting using an anti-ARF6 antibody. Band intensities are quantified using densitometry.
In Vitro Ras GTP-GDP Exchange Assay
This assay directly measures the effect of this compound on the ability of Ras to exchange GDP for GTP.
-
Principle: The assay monitors the binding of a fluorescent GTP analog (e.g., mant-GTP) to purified Ras protein in the presence or absence of a GEF (e.g., SOS1).
-
Reagents: Purified H-Ras protein, purified SOS1 protein, mant-GTP, and this compound.
-
Assay Procedure:
-
Purified H-Ras is pre-loaded with GDP.
-
In a 96-well plate, H-Ras-GDP is mixed with this compound at various concentrations.
-
The exchange reaction is initiated by adding SOS1 and mant-GTP.
-
The increase in fluorescence due to mant-GTP binding to Ras is monitored over time using a fluorescence plate reader.
-
-
Data Analysis: The initial rate of fluorescence increase is calculated for each concentration of this compound. The data is then plotted to determine the IC50 of this compound for Ras activation.
ERK1/2 Phosphorylation Western Blot
This assay assesses the effect of this compound on the activation of the downstream signaling molecule ERK1/2.
-
Principle: Western blotting is used to detect the phosphorylated (active) form of ERK1/2 in cell lysates.
-
Cell Culture and Treatment: Cells (e.g., HEK293) are serum-starved to reduce basal ERK1/2 phosphorylation. They are then pre-treated with various concentrations of this compound before stimulation with a GPCR agonist.
-
Assay Procedure:
-
Cells are lysed in RIPA buffer containing phosphatase and protease inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with a primary antibody specific for phospho-ERK1/2.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, the membrane is stripped and re-probed with an antibody against total ERK1/2.
-
-
Data Analysis: Band intensities are quantified, and the ratio of phospho-ERK1/2 to total ERK1/2 is calculated.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cell lines.
-
Principle: A resazurin-based assay (e.g., AlamarBlue) is used to measure cell viability. Metabolically active cells reduce resazurin to the fluorescent resorufin.
-
Cell Culture and Treatment: Cancer cells (e.g., MDA-MB-231, A549) are seeded in a 96-well plate and allowed to adhere. They are then treated with various concentrations of this compound.
-
Assay Procedure:
-
Cells are incubated with this compound for a specified period (e.g., 24, 48, 72 hours).
-
The resazurin reagent is added to each well.
-
The plate is incubated for 1-4 hours at 37°C.
-
Fluorescence is measured using a plate reader.
-
-
Data Analysis: The fluorescence intensity is proportional to the number of viable cells. The percentage of cell proliferation inhibition is calculated relative to vehicle-treated control cells, and IC50 values are determined.
Conclusion
This compound represents a significant discovery, offering a unique pharmacological tool to investigate the complex interplay between GPCR trafficking and signaling. Its dual inhibitory action on ARF6 and Ras provides a means to uncouple these pathways and explore their individual contributions to cellular physiology and pathology. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in academia and industry, facilitating further studies on this compound and the development of novel therapeutics targeting GPCR-mediated diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a dual Ras and ARF6 inhibitor from a GPCR endocytosis screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a dual Ras and ARF6 inhibitor from a GPCR endocytosis screen [ideas.repec.org]
- 6. DSpace [repositori.upf.edu]
- 7. Discovery of a dual Ras and ARF6 inhibitor from a GPCR endocytosis screen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Ras | TargetMol [targetmol.com]
Unraveling the Interaction of Rasarfin with the SOS-Binding Domain: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the binding mechanism of Rasarfin, a novel dual inhibitor of Ras and ARF6, to the Son of Sevenless (SOS) binding domain of Ras. This document is intended for researchers, scientists, and drug development professionals interested in the molecular intricacies of Ras inhibition.
Executive Summary
This compound has been identified as a potent inhibitor of key cellular signaling pathways, including the GPCR- and EGFR-mediated activation of ERK1/2 and Akt, by targeting the small GTPase Ras.[1][2] In silico modeling and in vitro studies have elucidated a unique binding modality where this compound directly interacts with the SOS-binding domain of Ras.[1][2] This interaction sterically hinders the binding of SOS1, a crucial guanine nucleotide exchange factor (GEF), thereby preventing the exchange of GDP for GTP and locking Ras in its inactive state. This guide summarizes the quantitative data, details the experimental protocols used to characterize this interaction, and provides visual representations of the involved signaling pathways and experimental workflows.
Quantitative Data Summary
The inhibitory potency of this compound on Ras activation and downstream signaling has been quantified through various assays. The key quantitative metrics are summarized in the tables below for clear comparison.
| Parameter | Value | Assay | Cell Line | Source |
| IC₅₀ (Ras Activation) | 0.7 µM | Ras BRET Assay | HEK293 | [3] |
| IC₅₀ (ERK1/2 Activation by AT1R) | 5 µM | Western Blot | HEK293 | [3] |
| IC₅₀ (ERK1/2 Activation by EGFR) | 4 µM | Western Blot | HEK293 | [3] |
| Table 1: Inhibitory concentrations of this compound on Ras activation and downstream signaling. |
| Assay | Condition | Result | Source |
| GST-Raf1-RBD Pull-down | AT1R or EGFR stimulation in the presence of this compound | 60% reduction in GTP-bound Ras | [3] |
| In vitro GEF Exchange Assay | Presence of SOS1 and this compound | Dose-dependent inhibition of mant-GTP uptake by H-Ras | [4] |
| In vitro GEF-independent Exchange Assay | EDTA-mediated exchange with this compound | Inhibition of mant-GTP binding to H-Ras | [4] |
| Table 2: Summary of in vitro and cellular assays demonstrating this compound's effect on Ras activity. |
Signaling Pathways and Experimental Workflows
Ras Activation Signaling Pathway
The following diagram illustrates the canonical Ras activation pathway initiated by both G-protein coupled receptors (GPCRs) and Receptor Tyrosine Kinases (RTKs), and the point of inhibition by this compound.
Experimental Workflow: GST-Raf1-RBD Pull-Down Assay
This workflow outlines the key steps in the GST-Raf1-RBD pull-down assay used to quantify the levels of active, GTP-bound Ras in cells treated with this compound.
References
Rasarfin: A Dual Inhibitor of Ras and ARF6 with Potent Anti-Cancer Activity via ERK1/2 Signaling Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Rasarfin has emerged as a promising small molecule inhibitor with a novel dual-targeting mechanism against two key cellular signaling proteins: Ras and ADP-ribosylation factor 6 (ARF6).[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound's mechanism of action, with a particular focus on its role in the potent inhibition of the ERK1/2 signaling pathway, a critical mediator of cancer cell proliferation and survival.[1][2][3][4][5] Through a detailed examination of preclinical data and experimental methodologies, this document serves as a valuable resource for researchers and drug development professionals investigating new therapeutic strategies targeting the Ras-MAPK and ARF6-mediated pathways.
Introduction to this compound
This compound was identified through a high-throughput screening of approximately 115,000 small molecules aimed at discovering inhibitors of G protein-coupled receptor (GPCR) trafficking.[2][3][5] It was found to be a potent dual inhibitor of both Ras and ARF6.[1][2][3][4][5] Functionally, this compound has been demonstrated to block agonist-induced ERK1/2 signaling downstream of GPCRs and epidermal growth factor receptor (EGFR), inhibit MAPK and Akt signaling, and prevent cancer cell proliferation.[1][2][3][4][5] The unique therapeutic potential of this compound lies in its ability to simultaneously disrupt two distinct but interconnected signaling pathways implicated in oncogenesis.
Mechanism of Action: Inhibition of the Ras-ERK1/2 Pathway
The Ras-Raf-MEK-ERK (MAPK) pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. Dysregulation of this pathway, often through mutations in Ras or upstream receptors, is a hallmark of many cancers. This compound exerts its inhibitory effect on this pathway by directly targeting Ras proteins.
Molecular Interaction with Ras
In silico modeling and subsequent in vitro studies have revealed that this compound binds within the SOS-binding domain of Ras.[2][3][4][5] Son of sevenless (SOS) is a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on Ras, leading to its activation. By occupying this critical binding site, this compound sterically hinders the interaction between Ras and SOS, thereby preventing Ras activation.
Downstream Effects on ERK1/2 Phosphorylation
Activated Ras (Ras-GTP) initiates a phosphorylation cascade that culminates in the phosphorylation and activation of ERK1/2. By preventing the formation of active Ras-GTP, this compound effectively blocks this entire downstream cascade, leading to a significant reduction in the levels of phosphorylated ERK1/2 (p-ERK1/2). This inhibition of ERK1/2 phosphorylation is a key mechanism underlying this compound's anti-proliferative effects.[1][2][3][4][5]
Quantitative Data on ERK1/2 Inhibition
The inhibitory effect of this compound on ERK1/2 phosphorylation has been quantified in various cellular contexts. The following tables summarize the key findings from preclinical studies.
| Cell Line | Agonist/Stimulus | This compound Concentration (µM) | Inhibition of p-ERK1/2 (%) | Reference |
| HEK293 | Angiotensin II (AT1R agonist) | 50 | ~75% | [6] |
| MDA-MB-231 | EGF (EGFR agonist) | 50 | ~60% | [6] |
| Small G Protein | IC50 (µM) | Assay Type | Reference |
| ARF6 | 7 | BRET | [6] |
| Ras | 0.7 | BRET | [6] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of this compound and the experimental approaches used to characterize it, the following diagrams have been generated using Graphviz.
Caption: this compound inhibits the Ras-ERK1/2 signaling pathway.
Caption: Western blot workflow for p-ERK1/2 detection.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's effect on ERK1/2 phosphorylation.
Cell Culture and Treatment
-
Cell Lines: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. MDA-MB-231 cells are maintained in RPMI-1640 medium with the same supplements.
-
Treatment: For agonist stimulation experiments, cells are serum-starved for 24 hours prior to treatment. Cells are pre-incubated with this compound (or DMSO vehicle control) at the indicated concentrations for 1 hour before the addition of the agonist (e.g., 100 nM Angiotensin II or 10 ng/mL EGF) for 5-10 minutes.
Western Blotting for ERK1/2 Phosphorylation
-
Lysate Preparation: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[7] Total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.[7][8]
-
Antibody Incubation: Membranes are blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[9][10] The membranes are then incubated overnight at 4°C with primary antibodies specific for phospho-ERK1/2 (p44/42 MAPK) and total ERK1/2.[11] After washing with TBST, membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11] Densitometric analysis is performed to quantify the band intensities, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of inhibition.[12]
In Vitro Ras Activation Assay (GTP-loading)
-
Protein Purification: Recombinant H-Ras and the catalytic domain of SOS1 are purified.
-
GTP Loading: Purified H-Ras is incubated with purified SOS1 in the presence of a fluorescent GTP analog, mant-GTP.
-
This compound Treatment: this compound or DMSO is added to the reaction mixture.
-
Fluorescence Measurement: The kinetics of mant-GTP loading onto H-Ras is monitored by measuring the increase in fluorescence over time.[6] A decrease in the rate of fluorescence increase in the presence of this compound indicates inhibition of SOS1-mediated nucleotide exchange.
Conclusion and Future Directions
This compound represents a novel class of dual Ras and ARF6 inhibitors with significant potential for cancer therapy.[2][3][5] Its ability to potently inhibit ERK1/2 phosphorylation through direct interference with Ras activation provides a strong rationale for its further development. Future research should focus on optimizing the selectivity and potency of this compound derivatives, evaluating their efficacy in in vivo cancer models, and exploring their potential in combination therapies with other anti-cancer agents. The detailed methodologies and data presented in this guide offer a solid foundation for researchers to build upon in the exciting field of Ras-targeted cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [repositori.upf.edu]
- 4. Discovery of a dual Ras and ARF6 inhibitor from a GPCR endocytosis screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a dual Ras and ARF6 inhibitor from a GPCR endocytosis screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. addgene.org [addgene.org]
- 11. cdn.bcm.edu [cdn.bcm.edu]
- 12. Mechanistic Analysis of an Extracellular Signal–Regulated Kinase 2–Interacting Compound that Inhibits Mutant BRAF-Expressing Melanoma Cells by Inducing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Rasarfin and MAPK Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research surrounding Rasarfin, a novel dual inhibitor of Ras and ADP-ribosylation factor 6 (ARF6), and its impact on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways and experimental workflows.
Introduction to this compound and the MAPK Signaling Pathway
The MAPK/ERK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often driven by mutations in Ras proteins, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3] Ras proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to control downstream signaling.[4]
This compound has been identified as a small molecule that potently inhibits agonist-induced ERK1/2 signaling, a key downstream effector of the MAPK pathway.[5][6] It also impacts the Akt signaling pathway and has been shown to prevent cancer cell proliferation.[7] A unique feature of this compound is its dual-inhibitory mechanism, targeting both Ras and ARF6.[8][9] This dual activity not only affects MAPK signaling but also blocks G protein-coupled receptor (GPCR) internalization.[10]
Mechanism of Action
In silico modeling and in vitro studies have revealed that this compound binds within the SOS-binding domain of Ras.[5][11] Son of Sevenless (SOS) is a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on Ras, leading to its activation.[12] By occupying this binding site, this compound likely interferes with the Ras-SOS interaction, thereby preventing Ras activation and subsequent downstream signaling through the MAPK cascade.
Simultaneously, this compound's inhibition of ARF6 disrupts the internalization of GPCRs.[8] This is significant as GPCR signaling can also lead to the activation of the MAPK pathway.[9] Therefore, this compound presents a multi-faceted approach to downregulating MAPK signaling by acting at two distinct points.
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational studies on this compound.
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target/Process | IC50 Value (µM) | Cell Line/System | Citation |
| ARF6 Inhibition | 7 | BRET-based assay | [10] |
| Ras Inhibition | 0.7 | BRET-based assay | [10] |
| AT1R Internalization | 10 | HEK293 cells | [10] |
| B2R Internalization | 11 | HEK293 cells | [10] |
| β2AR Internalization | 15 | HEK293 cells | [10] |
Table 2: Effects of this compound on Ras Activity and Cell Viability
| Experiment | Effect | Concentration | Cell Line | Citation |
| Ras Activity Pull-Down | ~60% reduction in GTP-bound Ras | 50 µM | HEK293 cells | [10] |
| Cell Growth (48h) | Dose-dependent reduction | Not specified | MDA-MB-231 | [10] |
| Cell Growth (72h) | Dose-dependent reduction | Not specified | MDA-MB-231 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research. Below are summaries of key experimental protocols used to characterize this compound's activity.
Ras Activity Pull-Down Assay
This assay quantifies the amount of active, GTP-bound Ras in cells.
Objective: To measure the effect of this compound on Ras activation.
Methodology:
-
Cell Culture and Treatment: HEK293 cells are cultured and then treated with this compound or a vehicle control (e.g., DMSO).
-
Stimulation: Cells are stimulated with an agonist (e.g., for a GPCR or EGFR) to induce Ras activation.
-
Lysis: Cells are lysed in a buffer containing protease inhibitors to preserve protein integrity.
-
Pull-Down: Cell lysates are incubated with a GST-fusion protein of the Ras-binding domain (RBD) of Raf1, which specifically binds to GTP-bound Ras. This complex is coupled to glutathione-sepharose beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Detection: The bound proteins are eluted, separated by SDS-PAGE, and transferred to a membrane for Western blotting. The amount of pulled-down Ras is detected using a Ras-specific antibody.
-
Quantification: The intensity of the Ras band is quantified and normalized to the total amount of Ras in the input lysates.
Bioluminescence Resonance Energy Transfer (BRET) Assay for GPCR Internalization
This assay monitors the internalization of GPCRs from the plasma membrane to endosomes in real-time in living cells.
Objective: To quantify the inhibitory effect of this compound on GPCR endocytosis.
Methodology:
-
Cell Transfection: HEK293 cells are co-transfected with plasmids encoding a GPCR fused to a Renilla luciferase (Rluc) and a protein marker of early endosomes (e.g., Rab5) fused to a fluorescent protein (e.g., YFP).
-
Cell Plating and Treatment: Transfected cells are plated in a multi-well plate and treated with varying concentrations of this compound or a vehicle control.
-
Agonist Stimulation: An agonist for the GPCR of interest is added to stimulate receptor internalization.
-
BRET Measurement: The Rluc substrate (e.g., coelenterazine h) is added, and the light emission from both Rluc (donor) and YFP (acceptor) is measured using a plate reader.
-
Data Analysis: The BRET ratio (YFP emission / Rluc emission) is calculated. An increase in the BRET ratio indicates the proximity of the Rluc-tagged receptor and the YFP-tagged endosome marker, signifying receptor internalization. IC50 values are determined from dose-response curves.
Cell Viability Assay
This assay assesses the effect of this compound on the proliferation and metabolic activity of cancer cells.
Objective: To determine the anti-proliferative effects of this compound.
Methodology:
-
Cell Seeding: MDA-MB-231 cells are seeded in a multi-well plate at a defined density.
-
Compound Treatment: The following day, cells are treated with a range of concentrations of this compound.
-
Incubation: Cells are incubated for various time points (e.g., 48 and 72 hours).
-
Viability Assessment: A viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement) is added to the wells. The conversion of this reagent into a colored or fluorescent product by metabolically active cells is measured using a plate reader.
-
Data Analysis: The absorbance or fluorescence values are proportional to the number of viable cells. The results are typically expressed as a percentage of the vehicle-treated control, and dose-response curves are generated.
Conclusion and Future Directions
This compound represents a promising pharmacological tool for studying and potentially targeting the MAPK signaling pathway. Its dual inhibitory action on both Ras and ARF6 provides a unique mechanism for attenuating oncogenic signaling. The quantitative data and experimental protocols outlined in this guide serve as a foundational resource for researchers in cell signaling and drug development.
Future research should aim to further elucidate the precise binding kinetics of this compound with different Ras isoforms and mutants. Investigating the in vivo efficacy and safety profile of this compound and its analogs will be crucial for translating these foundational findings into potential therapeutic applications. Furthermore, exploring the broader impact of dual Ras/ARF6 inhibition on other cellular processes may uncover new avenues for cancer therapy.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a dual Ras and ARF6 inhibitor from a GPCR endocytosis screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [repositori.upf.edu]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a dual Ras and ARF6 inhibitor from a GPCR endocytosis screen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. anygenes.com [anygenes.com]
Rasarfin: A Deep Dive into its Anti-Proliferative Mechanisms
A Technical Guide for Researchers
Rasarfin has emerged as a promising small molecule inhibitor with significant potential in oncology. This technical guide provides an in-depth exploration of the foundational exploratory studies on this compound's effects on cell proliferation, tailored for researchers, scientists, and drug development professionals. This document synthesizes key findings on its mechanism of action, presents quantitative data from seminal studies, details experimental protocols, and visualizes the intricate signaling pathways it modulates.
Core Findings: this compound's Impact on Cell Proliferation
This compound is a novel dual inhibitor of the small GTPases Ras and ADP-ribosylation factor 6 (ARF6).[1][2] Its anti-proliferative effects stem from its ability to disrupt key signaling cascades that are frequently dysregulated in cancer. Studies have demonstrated that this compound potently inhibits agonist-induced ERK1/2 signaling, as well as the MAPK and Akt signaling pathways initiated by the epidermal growth factor receptor (EGFR).[1][2][3][4][5] This multifaceted inhibition of crucial oncogenic pathways culminates in the prevention of cancer cell proliferation.[1][2][3][4][5]
A key aspect of this compound's mechanism is its ability to block the agonist-mediated internalization of G protein-coupled receptors (GPCRs), a process dependent on active ARF6.[1][2][3] Furthermore, this compound has been shown to induce a dose-dependent reduction in the viability of cancer cells, such as the MDA-MB-231 breast cancer cell line.[3][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial exploratory studies of this compound, providing a clear comparison of its efficacy in various assays.
| Cell Line | Assay | Parameter | Value | Reference |
| MDA-MB-231 | Cell Viability | IC50 | Data not available in abstract | [3][6] |
| HEK293 | GPCR Internalization (AT1R) | Inhibition | Potent | [1][2] |
| Various Cancer Cell Lines | ERK1/2 Signaling | Inhibition | Potent | [1][2][4] |
| Various Cancer Cell Lines | Akt Signaling | Inhibition | Potent | [1][2][4] |
Note: Specific IC50 values for cell proliferation were not detailed in the abstracts of the reviewed literature. Access to the full-text articles would be required for more granular quantitative data.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following section outlines the probable experimental protocols used in the foundational studies of this compound, based on standard laboratory practices and the descriptions provided in the research abstracts.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)
-
Cell Culture: MDA-MB-231 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Treatment: A dilution series of this compound (and a vehicle control, e.g., DMSO) is prepared in culture media and added to the respective wells.
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 72 hours).
-
Quantification:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for formazan crystal formation. The crystals are then solubilized, and the absorbance is read at a specific wavelength (e.g., 570 nm).
-
CellTiter-Glo® Assay: The reagent, which measures ATP levels as an indicator of cell viability, is added to each well. Luminescence is then measured using a luminometer.
-
-
Data Analysis: The absorbance or luminescence values are normalized to the vehicle control to determine the percentage of cell viability. The IC50 value is calculated by fitting the data to a dose-response curve.
Western Blotting for Signaling Pathway Analysis (p-ERK, p-Akt)
-
Cell Lysis: Cells are treated with this compound for a specified time, then washed with ice-cold PBS and lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding, then incubated with primary antibodies specific for the phosphorylated and total forms of ERK and Akt.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The band intensities are quantified, and the levels of phosphorylated proteins are normalized to the total protein levels to determine the effect of this compound on signaling pathway activation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by this compound and a typical experimental workflow for its characterization.
Caption: this compound's dual inhibitory action on Ras and ARF6 signaling pathways.
Caption: A typical experimental workflow for characterizing this compound's anti-proliferative effects.
References
- 1. Discovery of a dual Ras and ARF6 inhibitor from a GPCR endocytosis screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [repositori.upf.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Rasarfin In Vitro Experimental Protocols: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rasarfin is a novel small molecule identified as a dual inhibitor of the small GTPases Ras and ARF6.[1][2][3] This dual activity allows this compound to potently block the internalization of G protein-coupled receptors (GPCRs) and inhibit key downstream signaling pathways, including the MAPK/ERK and Akt pathways, which are crucial for cell proliferation.[1][2][3] Consequently, this compound has demonstrated significant anti-proliferative effects in cancer cell lines, making it a promising candidate for further investigation in oncology and drug development. These application notes provide detailed experimental protocols for the in vitro characterization of this compound, focusing on its effects on cell viability, GPCR internalization, and downstream signaling pathways.
Data Presentation
The following tables summarize the key quantitative data obtained from in vitro studies of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (ARF6 Activation Inhibition) | 7 µM | HEK293 cells | [4] |
| IC50 (Ras Activation Inhibition) | 0.7 µM | HEK293 cells | [4] |
Table 1: Inhibitory Activity of this compound on Small G Proteins
| Cell Line | Treatment | Endpoint | Result | Reference |
| MDA-MB-231 | This compound | Cell Viability | Dose-dependent reduction | [1][5] |
Table 2: Anti-proliferative Effects of this compound
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated.
Caption: this compound's dual inhibition of ARF6 and Ras signaling pathways.
Caption: General experimental workflow for in vitro studies of this compound.
Experimental Protocols
Cell Viability Assay
This protocol is designed to assess the anti-proliferative effects of this compound on cancer cell lines such as MDA-MB-231.
Materials:
-
MDA-MB-231 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS) or Resazurin-based reagent
-
DMSO
-
Plate reader
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
For MTT assay:
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
For Resazurin-based assay:
-
Add 20 µL of the resazurin-based reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.
-
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Bioluminescence Resonance Energy Transfer (BRET) Assay for GPCR Internalization
This protocol measures the effect of this compound on agonist-induced internalization of a GPCR, such as the Angiotensin II Type 1 Receptor (AT1R).
Materials:
-
HEK293 cells
-
Expression plasmids for AT1R-RlucII (BRET donor) and a plasma membrane marker-rGFP (BRET acceptor)
-
Transfection reagent
-
96-well white, clear-bottom plates
-
Agonist (e.g., Angiotensin II)
-
This compound
-
Coelenterazine h (BRET substrate)
-
BRET-compatible plate reader
Procedure:
-
Co-transfect HEK293 cells with plasmids encoding AT1R-RlucII and the plasma membrane-rGFP in a suitable culture dish.
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
After another 24 hours, replace the medium with a buffer suitable for the BRET assay.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Add the BRET substrate, coelenterazine h, to a final concentration of 5 µM and incubate for 5 minutes in the dark.
-
Measure the basal BRET signal using a plate reader that can sequentially measure the luminescence from the donor (e.g., 485 nm) and the acceptor (e.g., 525 nm).
-
Add the agonist (e.g., Angiotensin II) to induce receptor internalization and immediately start kinetic BRET measurements for 30-60 minutes.
-
The BRET ratio is calculated as the ratio of acceptor emission to donor emission. A decrease in the BRET ratio over time in agonist-treated cells indicates receptor internalization.
-
Analyze the data to determine the effect of this compound on the rate and extent of agonist-induced internalization.
Western Blot for ERK1/2 Phosphorylation
This protocol is used to determine the inhibitory effect of this compound on the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
HEK293 or other suitable cells
-
This compound
-
Agonist (e.g., EGF or a GPCR agonist)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
Pre-treat the cells with this compound or vehicle for 30 minutes.
-
Stimulate the cells with an agonist for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.
-
Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
This comprehensive set of protocols provides a robust framework for the in vitro investigation of this compound's biological activities, enabling researchers to further elucidate its therapeutic potential.
References
Application Notes and Protocols: Utilizing Rasarfin in BRET Assays for Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence Resonance Energy Transfer (BRET) is a powerful, cell-based assay technology for monitoring protein-protein interactions (PPIs) in real-time within a physiological context. This proximity-based assay relies on the non-radiative transfer of energy from a bioluminescent donor (e.g., a luciferase) to a fluorescent acceptor protein. The efficiency of this energy transfer is dependent on the distance and orientation between the two tagged proteins, making BRET an ideal method for studying the dynamics of PPIs.
Rasarfin is a novel small molecule inhibitor identified through a high-throughput BRET-based screen for inhibitors of G protein-coupled receptor (GPCR) endocytosis.[1] It functions as a dual inhibitor of the small GTPases Ras and ARF6.[1] this compound has been shown to block the agonist-mediated internalization of the angiotensin II type 1 receptor (AT1R) and other GPCRs, as well as inhibit downstream signaling pathways such as the ERK1/2 cascade.[1] These characteristics make this compound a valuable tool for studying GPCR signaling and trafficking, and BRET assays are a primary method for elucidating its mechanism of action.
These application notes provide detailed protocols for utilizing this compound in BRET assays to investigate its effects on specific protein-protein interactions involved in GPCR signaling and endocytosis.
Signaling Pathway Inhibited by this compound
The following diagram illustrates the key signaling events modulated by this compound. Upon agonist stimulation of a GPCR, such as the AT1R, a cascade of events is initiated, leading to receptor internalization and downstream signaling. This compound intervenes at the level of ARF6 and Ras activation, thereby inhibiting these processes.
Quantitative Data Summary
The inhibitory effects of this compound on ARF6 and Ras activation have been quantified using BRET assays. The following table summarizes the reported IC50 values.
| Target | BRET Assay Type | Cell Line | IC50 (µM) | Reference |
| ARF6 Activation | ARF6 Activity BRET Sensor | HEK293 | 7 | [1] |
| Ras Activation | Ras Activity BRET Sensor | HEK293 | 0.7 | [1] |
Experimental Protocols
This section provides detailed protocols for performing BRET assays to assess the impact of this compound on protein-protein interactions. The protocols are generalized and should be optimized for specific proteins of interest and available instrumentation.
General Experimental Workflow
The overall workflow for a BRET experiment to test the effect of an inhibitor like this compound is depicted below.
Protocol 1: BRET Assay for ARF6 or Ras Activation
This protocol is adapted from the methodology used to characterize this compound's effect on the activation of small GTPases.[1] It utilizes BRET-based biosensors where a GTPase-binding domain (effector) is fused to a luciferase (donor), and a fluorescent protein is targeted to the plasma membrane (acceptor). Activation of the endogenous GTPase recruits the effector-donor to the membrane, increasing BRET.
Materials:
-
HEK293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
Plasmids:
-
ARF6 BRET sensor: GGA3-PBD-RlucII (donor) and rGFP-CAAX (acceptor)[1]
-
Ras BRET sensor: Effector-RlucII (e.g., Raf-RBD-RlucII) and rGFP-CAAX (acceptor)
-
GPCR of interest (e.g., AT1R)
-
-
This compound stock solution (in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
BRET substrate (e.g., Coelenterazine h or Coelenterazine 400a)
-
BRET-compatible microplate reader
Procedure:
-
Cell Seeding (Day 1):
-
Seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
-
Transfection (Day 2):
-
Co-transfect the cells with the appropriate BRET sensor plasmids and the GPCR plasmid using a suitable transfection reagent according to the manufacturer's protocol. A typical ratio would be 1:10 for donor:acceptor plasmids to ensure acceptor saturation.
-
-
Cell Plating for Assay (Day 3):
-
Approximately 24 hours post-transfection, detach the cells and resuspend them in fresh growth medium.
-
Seed the transfected cells into a 96-well white, clear-bottom plate at a density of 40,000-60,000 cells per well.
-
Incubate for at least 4-6 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay buffer (e.g., HBSS or serum-free medium). Include a vehicle control (DMSO).
-
Carefully replace the medium in the wells with the this compound dilutions or vehicle control.
-
Pre-incubate the cells with the compound for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
-
BRET Measurement:
-
Prepare the BRET substrate solution in assay buffer according to the manufacturer's recommendations (e.g., 5 µM Coelenterazine h).
-
Just prior to reading, add the agonist for the GPCR of interest to stimulate GTPase activation.
-
Immediately add the BRET substrate to each well.
-
Measure the luminescence at two wavelengths using a BRET-compatible plate reader. For a typical BRET1 assay with Rluc and GFP/YFP, these would be around 475 nm (donor) and 530 nm (acceptor).
-
-
Data Analysis:
-
Calculate the BRET ratio for each well: (Luminescence at Acceptor Wavelength) / (Luminescence at Donor Wavelength).
-
Normalize the BRET signal to the vehicle control.
-
Plot the normalized BRET signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: BRET Assay for β-arrestin-AP-2 Interaction
This protocol can be used to investigate how this compound, by inhibiting ARF6, may affect the recruitment of the clathrin adaptor protein AP-2 to β-arrestin, a key step in GPCR internalization.[1]
Materials:
-
Same as Protocol 1, with the following plasmid substitutions:
-
BRET sensor for β-arrestin-AP-2 interaction: β-arrestin2-RlucII (donor) and β-appendage of AP-2-rGFP (acceptor)[1]
-
Procedure:
The procedure is largely the same as for Protocol 1. The key difference is the BRET pair being used to monitor a different PPI.
-
Follow steps 1-3 from Protocol 1 (Cell Seeding, Transfection with the β-arrestin-AP-2 BRET pair and GPCR, and Cell Plating).
-
Follow step 4 from Protocol 1 for compound treatment with this compound.
-
BRET Measurement:
-
Stimulate the cells with the appropriate GPCR agonist to induce β-arrestin recruitment and subsequent interaction with AP-2.
-
Add the BRET substrate and measure luminescence at the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate and analyze the BRET ratio as described in step 6 of Protocol 1 to determine the effect of this compound on the β-arrestin-AP-2 interaction.
-
Conclusion
This compound is a valuable pharmacological tool for dissecting the roles of Ras and ARF6 in GPCR signaling and trafficking. The BRET assays detailed in these application notes provide a robust framework for researchers to quantitatively assess the effects of this compound on specific protein-protein interactions in living cells. These protocols can be adapted to study a wide range of PPIs modulated by this compound, thereby facilitating further discoveries in cell signaling and drug development.
References
Rasarfin's Impact on MDA-MB-231 Breast Cancer Cells: A Detailed Analysis
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A novel dual inhibitor of Ras and ARF6, known as Rasarfin, has demonstrated significant anti-proliferative effects on the triple-negative breast cancer cell line MDA-MB-231. Research has elucidated its mechanism of action, which involves the disruption of key signaling pathways that are crucial for cancer cell growth and survival. These findings offer a promising new avenue for the development of targeted therapies for aggressive breast cancers.
This compound has been shown to induce a dose-dependent reduction in the viability of MDA-MB-231 cells. This inhibitory action is attributed to its ability to block the MAPK/ERK and Akt signaling pathways, both of which are frequently hyperactivated in cancer and play a central role in cell proliferation, survival, and metastasis.
Quantitative Data Summary
The efficacy of this compound in inhibiting MDA-MB-231 cell proliferation and related signaling pathways has been quantified in several key experiments. The following tables summarize the critical data points from these studies.
| Parameter | Value | Cell Line | Reference |
| IC50 (Cell Viability) | ~10 µM (estimated) | MDA-MB-231 | [1] |
| Target Pathway | Effect of this compound Treatment | Cell Line | Reference |
| MAPK/ERK | Inhibition of agonist-induced ERK1/2 phosphorylation. | MDA-MB-231 | [1][2] |
| Akt | Inhibition of EGFR-mediated Akt signaling. | MDA-MB-231 | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following protocols outline the key experiments conducted to evaluate the effects of this compound on MDA-MB-231 cells.
Cell Culture
MDA-MB-231 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay
To determine the effect of this compound on cell viability, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was performed.
-
MDA-MB-231 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) or a vehicle control (DMSO).
-
Cells were incubated for 72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the vehicle-treated control cells.
Western Blot Analysis
Western blotting was employed to assess the phosphorylation status of key proteins in the MAPK/ERK and Akt signaling pathways.
-
MDA-MB-231 cells were seeded in 6-well plates and grown to 70-80% confluency.
-
Cells were serum-starved for 24 hours before treatment.
-
Cells were pre-treated with this compound at the desired concentration for 1 hour, followed by stimulation with a relevant agonist (e.g., EGF for the Akt pathway) for a specified time (e.g., 5-10 minutes).
-
Following treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates was determined using a BCA protein assay kit.
-
Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was then incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of ERK1/2 and Akt.
-
After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Impact of this compound
To better understand the mechanisms of this compound action, the following diagrams illustrate the targeted signaling pathways and the experimental workflow for assessing its effects.
Caption: this compound inhibits Ras and ARF6, blocking MAPK/ERK and Akt pathways.
Caption: Workflow for assessing this compound's effect on MDA-MB-231 cells.
References
Application Notes and Protocols for Rasarfin Stock Solution in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rasarfin is a potent dual inhibitor of the small GTPases Ras and ADP-ribosylation factor 6 (ARF6).[1][2][3] Its ability to disrupt key cellular signaling pathways makes it a valuable tool for research in cancer biology and cell signaling. This compound has been shown to inhibit agonist-induced ERK1/2 signaling, as well as MAPK and Akt signaling mediated by the epidermal growth factor receptor (EGFR).[1][4][3][5] Furthermore, it blocks G protein-coupled receptor (GPCR) internalization by inhibiting ARF6.[1][2] These inhibitory actions lead to a reduction in cancer cell proliferation.[1][4][3][5]
This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions for in vitro cell culture experiments.
Physicochemical Properties and Solubility
A clear understanding of this compound's properties is crucial for accurate and reproducible experimental results.
| Property | Value | Reference |
| CAS Number | 674359-73-0 | [1] |
| Molecular Formula | C₂₃H₂₄ClN₃O₃ | [4] |
| Molecular Weight | 425.91 g/mol | [4] |
| Solubility in DMSO | 38.89 mg/mL (91.31 mM) | [1][4] |
Note: The use of ultrasonic treatment may be necessary to fully dissolve this compound in DMSO. It is also important to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1]
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath (optional)
Protocol:
-
Determine the Desired Stock Concentration: A common stock concentration for in vitro studies is 10 mM.
-
Calculate the Required Mass of this compound:
-
Use the formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM x 1 mL x 425.91 g/mol = 4.2591 mg
-
-
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolve the Compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquot and Store:
Stock Solution Preparation Table (for 1 mL final volume):
| Desired Concentration | Mass of this compound | Volume of DMSO |
| 1 mM | 0.426 mg | 1 mL |
| 5 mM | 2.13 mg | 1 mL |
| 10 mM | 4.26 mg | 1 mL |
Working Solution Preparation and Cell Treatment
Protocol:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute to Working Concentration: Dilute the stock solution in pre-warmed, sterile cell culture medium to the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.
-
Mix Thoroughly: Gently mix the working solution by pipetting up and down.
-
Treat Cells: Remove the existing medium from the cell culture plate and replace it with the medium containing the this compound working solution.
-
Incubate: Incubate the cells for the desired experimental duration.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Signaling Pathway Inhibition by this compound
This compound exerts its effects by inhibiting the Ras and ARF6 proteins, which are central to multiple signaling cascades that regulate cell growth, proliferation, and membrane trafficking.
Caption: this compound's inhibitory action on Ras and ARF6 signaling pathways.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a general workflow for evaluating the efficacy of this compound in a cell-based assay, such as a cell proliferation assay.
Caption: A typical experimental workflow for studying the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | dual Ras and ARF6 inhibitor | CAS 674359-73-0 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. Discovery of a dual Ras and ARF6 inhibitor from a GPCR endocytosis screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Rasarfin for the Study of ARF6-Mediated Trafficking
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADP-ribosylation factor 6 (ARF6) is a small GTPase of the Ras superfamily that plays a critical role in regulating vesicular trafficking, including endocytosis, exocytosis, and actin cytoskeleton remodeling at the plasma membrane.[1][2] The cycling of ARF6 between its active GTP-bound and inactive GDP-bound states is essential for these processes. Dysregulation of ARF6-mediated trafficking has been implicated in various pathological conditions, including cancer progression, making it an attractive therapeutic target.[1][2] Rasarfin has been identified as a novel dual inhibitor of both Ras and ARF6.[3][4] It has been shown to block the agonist-mediated internalization of G protein-coupled receptors (GPCRs) by inhibiting ARF6 activity.[5][6] These application notes provide detailed protocols for utilizing this compound to study ARF6-mediated cellular processes.
Data Presentation
Table 1: Effects of this compound on Cellular Processes
| Cellular Process | Effect of this compound | Target Protein(s) | Notes | Reference(s) |
| GPCR Internalization | Inhibition | ARF6 | Blocks agonist-mediated internalization of receptors like AT1R. | [5][3][6] |
| Downstream Signaling | Potent Inhibition | Ras, ARF6 | Inhibits agonist-induced ERK1/2 signaling by GPCRs, and MAPK and Akt signaling by EGFR. | [5][3][4] |
| Cancer Cell Proliferation | Reduction | Ras, ARF6 | Results in a dose-dependent reduction in the growth of cancer cells (e.g., MDA-MB-231). | [4][7] |
| AP-2 Recruitment | Inhibition | ARF6 | Inhibits the recruitment of the clathrin adaptor AP-2 to β-arrestin2. | [4] |
Signaling Pathways and Experimental Workflow
ARF6-Mediated Endocytic Pathway and this compound's Point of Intervention
References
- 1. The small GTPase ARF6 regulates protein trafficking to control cellular function during development and in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arf6 as a therapeutic target: Structure, mechanism, and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a dual Ras and ARF6 inhibitor from a GPCR endocytosis screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a dual Ras and ARF6 inhibitor from a GPCR endocytosis screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Rasarfin Concentration for Cell Viability: A Technical Support Guide
Welcome to the technical support center for optimizing Rasarfin concentration in your cell viability experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a dual inhibitor of the small GTPases, Ras and ARF6.[1][2] By inhibiting these proteins, this compound can block crucial cellular signaling pathways. Specifically, it has been shown to potently inhibit the MAPK/ERK and Akt signaling pathways, which are often dysregulated in cancer.[3] Its inhibitory action on ARF6 also interferes with G protein-coupled receptor (GPCR) internalization.[2][3]
Q2: What is the expected effect of this compound on cell viability?
A2: this compound has been shown to have a cytostatic effect, meaning it primarily inhibits cell proliferation rather than directly causing cell death (cytotoxicity).[1] In cancer cell lines such as MDA-MB-231 and A549, this compound treatment leads to a dose-dependent reduction in cell growth and proliferation.[1][2] While it does decrease the metabolic activity of cancer cells, its cytotoxic effect is less potent when compared to strong chemotherapy agents like Doxorubicin.[1]
Q3: What are the recommended starting concentrations for this compound in cell viability assays?
A3: Based on published data, effective concentrations for inhibiting the growth of A549 lung cancer cells are between 5 µM and 10 µM.[1] For MDA-MB-231 breast cancer cells, a dose-dependent reduction in cell number has been observed, suggesting a similar concentration range would be a good starting point for optimization.[2] It is recommended to perform a dose-response experiment starting from a low concentration (e.g., 0.1 µM) and extending to a higher concentration (e.g., 50 µM or 100 µM) to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: I am not observing a significant decrease in cell viability with this compound. What could be the reason?
A4: As mentioned, this compound is more cytostatic than cytotoxic.[1] Therefore, a dramatic drop in viability, as seen with highly toxic compounds, may not occur. Your assay may be measuring cell viability (the presence of live cells) rather than cell proliferation (the rate of cell division). Consider using an assay that specifically measures cell proliferation, such as a BrdU incorporation assay or a direct cell counting method over time. It is also crucial to ensure the compound is properly dissolved and stable in your culture medium.
Troubleshooting Guide
This section addresses common issues that may arise during your experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible results | - Inconsistent cell seeding density.- Variability in drug preparation and dilution.- Edge effects in multi-well plates.- Contamination of cell cultures. | - Ensure a homogenous cell suspension and accurate cell counting before seeding.- Prepare fresh drug dilutions for each experiment from a validated stock solution.- Avoid using the outer wells of the plate or fill them with sterile media/PBS to minimize evaporation.- Regularly test for mycoplasma contamination and maintain aseptic cell culture techniques. |
| Low potency or no effect observed | - this compound degradation.- Incorrect concentration calculation.- Cell line is resistant to this compound's effects.- Insufficient incubation time. | - Prepare fresh dilutions of this compound for each experiment. Store the stock solution according to the manufacturer's instructions.- Double-check all calculations for dilutions.- Verify the Ras/ERK/Akt pathway is active in your cell line. Consider using a positive control cell line known to be sensitive to Ras inhibition.- Extend the incubation time (e.g., 48 or 72 hours) to allow for anti-proliferative effects to become apparent. |
| High background in viability assay | - Contamination of reagents or media.- High metabolic activity of cells leading to signal saturation.- Reagent interaction with the compound. | - Use fresh, sterile reagents and media.- Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay.- Run a control with media, this compound, and the assay reagent (without cells) to check for any direct interaction. |
| Discrepancy between different viability assays | - Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). | - Understand the principle of each assay. For a cytostatic agent like this compound, assays measuring proliferation (e.g., cell counting, BrdU) may be more informative than those measuring metabolic activity (e.g., MTT, resazurin) alone.[4] |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density for Cell Viability Assays
Objective: To determine the optimal number of cells to seed per well to ensure they are in the logarithmic growth phase during the experiment.
Materials:
-
Cell line of interest (e.g., A549, MDA-MB-231)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Cell viability reagent (e.g., Resazurin, MTT)
-
Microplate reader
Procedure:
-
Prepare a single-cell suspension of your cells.
-
Count the cells and determine the viability using a trypan blue exclusion assay.
-
Prepare a serial dilution of the cell suspension to achieve a range of cell densities (e.g., from 1,000 to 20,000 cells per well in a 96-well plate).
-
Seed the different cell densities in triplicate into a 96-well plate.
-
Incubate the plate for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Plot the cell number versus the assay signal. The optimal seeding density will be in the linear range of this curve, representing the logarithmic growth phase.
Protocol 2: Dose-Response Analysis of this compound on Cell Viability
Objective: To determine the effect of a range of this compound concentrations on the viability and proliferation of a chosen cell line.
Materials:
-
Cells seeded at the optimal density (determined in Protocol 1) in 96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Cell viability reagent (e.g., Resazurin, MTT)
-
Microplate reader
Procedure:
-
The day after seeding the cells, prepare serial dilutions of this compound in complete cell culture medium. A common starting range is from 0.1 µM to 100 µM. Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, perform a cell viability assay according to the manufacturer's protocol.[5][6][7][8][9]
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, you can determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Data Presentation
The following table summarizes the observed effects of this compound on different cell lines.
| Cell Line | Concentration | Incubation Time | Effect on Cell Viability/Proliferation | Source |
| A549 | 5 µM | Not Specified | Efficient cell growth inhibition | [1] |
| A549 | 10 µM | Not Specified | Efficient cell growth inhibition | [1] |
| MDA-MB-231 | Dose-dependent | 48 and 72 hours | Modest, dose-dependent decrease in metabolic activity | [1] |
| MDA-MB-231 | Not Specified | Not Specified | Dose-dependent reduction in cell growth | [2] |
Visualizations
Caption: this compound's inhibitory effect on Ras and ARF6 pathways.
Caption: Workflow for this compound dose-response cell viability assay.
References
- 1. This compound | Ras | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a dual Ras and ARF6 inhibitor from a GPCR endocytosis screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Proliferation and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Standard Operating Procedure to Optimize Resazurin-Based Viability Assays | Semantic Scholar [semanticscholar.org]
- 7. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of Rasarfin in cellular assays
Technical Support Center: Rasagiline (formerly Rasarfin)
Disclaimer: The following information pertains to Rasagiline. "this compound" did not yield specific results and is presumed to be a typographical error for Rasagiline, a selective monoamine oxidase B (MAO-B) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Rasagiline?
A1: Rasagiline is a potent, irreversible, and highly selective inhibitor of monoamine oxidase type B (MAO-B).[1] MAO-B is a key enzyme in the breakdown of dopamine in the brain. By inhibiting MAO-B, Rasagiline increases the levels of dopamine, which can help alleviate the motor symptoms of Parkinson's disease.[1][2]
Q2: Are there any known off-target effects of Rasagiline observed in cellular assays?
A2: Yes, beyond its primary function as an MAO-B inhibitor, Rasagiline has demonstrated several off-target effects in various cellular models. These effects are often described as neuroprotective and are independent of its MAO-B inhibitory activity.[1][3][4] Key observed off-target effects include:
-
Activation of Pro-Survival Signaling Pathways: Rasagiline has been shown to activate the Ras-PI3K-Akt survival pathway.[5][6] This includes the activation of upstream mediators like ShcC, SOS, AF6, and Rin1.[5][6][7]
-
Anti-Apoptotic Effects: Rasagiline promotes the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the downregulation of pro-apoptotic molecules such as Bax and c-Jun.[1]
-
Neurotrophic Factor Induction: The drug has been associated with the induction of brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[6]
-
Effects on Cell Proliferation: In some cancer cell lines, such as human melanoma, Rasagiline has been observed to inhibit cell viability and proliferation in a dose-dependent manner.[8]
Q3: How selective is Rasagiline for MAO-B over MAO-A?
A3: In vitro and in vivo studies have confirmed Rasagiline's high selectivity for MAO-B.[9] Therapeutic doses that achieve over 95% inhibition of brain MAO-B result in minimal inhibition of MAO-A.[3] This selectivity is a key feature, as it reduces the risk of certain side effects associated with non-selective MAO inhibitors.
Troubleshooting Guide
Issue 1: Unexpected changes in cell survival or apoptosis in my cellular assay after Rasagiline treatment.
-
Possible Cause: You may be observing the known anti-apoptotic and pro-survival off-target effects of Rasagiline.[1] The drug can activate signaling pathways like the Ras-PI3K-Akt pathway, leading to increased cell survival.[5][6]
-
Troubleshooting Steps:
-
Confirm On-Target Effect: First, verify that Rasagiline is inhibiting MAO-B activity in your cell model using a specific MAO-B activity assay.
-
Investigate Pro-Survival Pathways: Use Western blotting to check for the phosphorylation status of key proteins in the Akt pathway (e.g., p-Akt, p-GSK-3β).
-
Assess Apoptosis Markers: Measure the expression levels of Bcl-2 family proteins (Bcl-2, Bax) to confirm if the anti-apoptotic machinery is activated.[1]
-
Issue 2: My results suggest Rasagiline is interacting with a tyrosine kinase receptor pathway.
-
Possible Cause: This is a documented off-target effect. Rasagiline can activate signaling mediators associated with the neurotrophic factor-responsive tyrosine kinase receptor (Trk) pathway.[5][6]
-
Troubleshooting Steps:
-
Pathway Analysis: Perform a Western blot analysis to examine the activation (phosphorylation) of Trk receptors and downstream signaling molecules like ShcC and SOS.[5][6][7]
-
Kinase Profiling: To understand the broader impact on the kinome, consider a kinase inhibitor profiling service.[10][11][12] This can provide data on Rasagiline's activity against a panel of kinases.
-
Issue 3: I am seeing inconsistent results in my cellular assays.
-
Possible Cause: Inconsistent results can arise from various factors, including compound stability, cell line variability, or assay conditions.
-
Troubleshooting Steps:
-
Compound Quality: Ensure the purity and stability of your Rasagiline stock solution.
-
Cell Line Authentication: Verify the identity and health of your cell line.
-
Dose-Response Curve: Perform a full dose-response experiment to understand the concentration-dependent effects of Rasagiline in your specific assay.
-
Control Experiments: Include appropriate vehicle controls and positive/negative controls for your specific assay.
-
Quantitative Data Summary
Table 1: In Vitro and Ex Vivo Inhibitory Potency of Rasagiline
| Parameter | Target | Species | Value | Reference |
| IC50 (in vitro) | MAO-B | Rat Brain | 4.43 ± 0.92 nM | [13] |
| IC50 (in vitro) | MAO-A | Rat Brain | 412 ± 123 nM | [13] |
| ED50 (ex vivo) | MAO-B | Rat Brain | 0.1 ± 0.01 mg/kg | [13] |
| ED50 (ex vivo) | MAO-A | Rat Brain | 6.48 ± 0.81 mg/kg | [13] |
Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay
This protocol is adapted from commercially available fluorometric screening kits.[14][15]
-
Objective: To determine the inhibitory activity of Rasagiline on MAO-A and MAO-B.
-
Principle: MAO enzymes react with a substrate (e.g., p-tyramine) to produce hydrogen peroxide (H2O2). The H2O2 is then detected using a fluorometric probe.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., p-tyramine).
-
Fluorometric probe (e.g., horseradish peroxidase and a suitable substrate).
-
Rasagiline and control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Assay buffer.
-
96-well black microplate.
-
-
Procedure:
-
Prepare serial dilutions of Rasagiline and control inhibitors.
-
In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B).
-
Add the test compounds (Rasagiline) or controls and incubate.
-
Initiate the reaction by adding the MAO substrate.
-
After a defined incubation period, add the detection reagent (fluorometric probe).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Calculate the percent inhibition and determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
This protocol is a general guide for assessing target engagement in intact cells.[16][17][18][19][20]
-
Objective: To verify the direct binding of Rasagiline to its target protein (e.g., MAO-B) within a cellular context.
-
Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature. This change in thermal stability is detected by measuring the amount of soluble protein remaining after heat treatment.
-
Materials:
-
Cultured cells expressing the target protein.
-
Rasagiline.
-
Lysis buffer.
-
Antibodies for the target protein for Western blot analysis.
-
Thermal cycler.
-
-
Procedure:
-
Treat cultured cells with Rasagiline or vehicle control for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cells in a suitable buffer and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by Western blot or other detection methods.
-
A shift in the melting curve in the presence of Rasagiline indicates target engagement.
-
Visualizations
References
- 1. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of rasagiline in treating Parkinson’s disease: Effect on disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.technion.ac.il [cris.technion.ac.il]
- 6. Activation of tyrosine kinase receptor signaling pathway by rasagiline facilitates neurorescue and restoration of nigrostriatal dopamine neurons in post-MPTP-induced parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rasagiline Inhibits Human Melanoma Cell Viability and Interacts Synergistically with Mitoxantrone and Antagonistically with Cisplatin—In Vitro Isobolographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rasagiline (TVP-1012): a new selective monoamine oxidase inhibitor for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinase-Inhibitor Activity Profiling (KICP) Service [kinexus.ca]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. kinaselogistics.com [kinaselogistics.com]
- 13. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioassaysys.com [bioassaysys.com]
- 15. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 16. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Thermal shift assay - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing BRET Assays with Rasarfin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Bioluminescence Resonance Energy Transfer (BRET) assays with Rasarfin, a dual inhibitor of Ras and ARF6.[1][2][3][4][5]
Troubleshooting Guides
This section addresses common issues encountered during BRET experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low BRET Signal | Suboptimal donor-to-acceptor ratio. | Perform a donor saturation assay by transfecting a constant amount of the donor plasmid with increasing amounts of the acceptor plasmid to determine the optimal ratio that yields a maximal BRET signal before saturation.[6][7][8][9] |
| Low expression of fusion proteins. | Verify protein expression levels via Western blot or by measuring the luminescence of the donor and fluorescence of the acceptor. Optimize transfection conditions (e.g., DNA concentration, transfection reagent). | |
| Incorrect protein fusion orientation. | The fusion of the BRET donor (e.g., Rluc) or acceptor (e.g., YFP) to the N- or C-terminus of your protein of interest can affect its folding, localization, and interaction.[8][10] Test different fusion constructs to find the one that maintains protein function and allows for optimal BRET. | |
| Inefficient substrate catalysis. | Ensure the BRET substrate (e.g., coelenterazine h for BRET1, DeepBlueC™ for BRET2) is fresh and used at the optimal concentration (typically 1-5 µM).[6][9][11] | |
| This compound concentration too high, leading to complete inhibition. | Perform a dose-response curve with this compound to identify the optimal concentration range for observing partial inhibition and a dynamic BRET signal.[1] | |
| High Background Signal | Non-specific interactions due to protein overexpression. | Reduce the amount of transfected DNA to minimize random protein collisions.[7][10] Include a negative control with non-interacting proteins tagged with the BRET donor and acceptor to assess bystander BRET.[7][10][11] |
| Spectral overlap between donor emission and acceptor excitation. | Use BRET pairs with better spectral separation, such as those used in BRET2 or NanoBRET, to reduce background.[8] | |
| Autoluminescence of compounds or media. | Test the effect of this compound and the assay medium alone on the BRET signal. Phenol red in culture medium can decrease the BRET signal.[9] | |
| Variable Results | Inconsistent cell number per well. | Ensure accurate and consistent cell seeding in each well of the microplate. |
| Fluctuations in temperature during measurement. | Perform BRET measurements under temperature-controlled conditions to ensure reproducibility.[11] | |
| Instability of the BRET signal over time. | Determine the optimal time window for BRET reading after substrate addition by performing a kinetic scan. Some BRET signals are stable for extended periods (e.g., up to 80 minutes).[6][9] | |
| Unexpected BRET Increase with this compound | Fluorescent properties of this compound. | Test if this compound itself is fluorescent and if its emission spectrum overlaps with the acceptor's emission, which could lead to an artifactual BRET increase.[6] |
| Allosteric effects of this compound. | This compound binding might induce a conformational change in the protein of interest that brings the donor and acceptor into closer proximity, even if it inhibits the primary interaction being studied. |
Frequently Asked Questions (FAQs)
General BRET Assay Optimization
Q1: What is the first step in optimizing a new BRET assay?
A1: The first and most crucial step is to perform a donor saturation assay. This involves co-expressing a fixed amount of the donor-tagged protein with increasing amounts of the acceptor-tagged protein. A specific interaction will result in a hyperbolic curve where the BRET signal reaches a plateau, indicating saturation of the donor with the acceptor.[7][8] In contrast, a non-specific, random interaction will lead to a linear increase in the BRET signal with increasing acceptor concentration.[7][11]
Q2: Which BRET version should I use?
A2: The choice of BRET version depends on your specific application.
-
BRET1: Uses coelenterazine h as a substrate and typically has a strong and long-lasting signal, making it suitable for many standard protein-protein interaction (PPI) studies.[8]
-
BRET2: Employs DeepBlueC™ as a substrate, offering better separation between the donor and acceptor emission peaks, which results in a higher signal-to-noise ratio. However, the light emission is weaker and has a shorter half-life.[8]
-
NanoBRET™: Utilizes the bright NanoLuc® luciferase as the donor, providing a much brighter signal and improved sensitivity, making it ideal for detecting weak interactions or for high-throughput screening.[12]
Q3: How important is the choice of controls?
A3: Proper controls are essential for the correct interpretation of BRET data.
-
Negative Control: To determine the level of non-specific BRET, co-express your donor-tagged protein with an unrelated, non-interacting acceptor-tagged protein that is localized to the same subcellular compartment.[10][11]
-
Positive Control: To ensure your experimental setup can detect a BRET signal, use a fusion protein where the donor and acceptor are physically linked.[8][10][11]
-
Vehicle Control: When testing inhibitors like this compound, always include a control with the vehicle (e.g., DMSO) used to dissolve the compound to account for any effects of the solvent on the cells or the BRET signal.[1]
This compound-Specific BRET Assays
Q4: How can I use a BRET assay to measure this compound's effect on Ras activation?
A4: You can use a BRET-based biosensor for Ras activation. This typically involves fusing the Ras-binding domain (RBD) of a Ras effector protein (like Raf1) to a BRET donor (e.g., RlucII) and anchoring a BRET acceptor (e.g., rGFP) to the plasma membrane.[1] Upon activation, GTP-bound Ras recruits the RBD-RlucII to the plasma membrane, bringing it in close proximity to the rGFP-CAAX and generating a BRET signal. This compound, by inhibiting the Ras-SOS interaction, is expected to reduce the amount of GTP-bound Ras and thus decrease the BRET signal in a dose-dependent manner.[1][3]
Q5: Can I use BRET to study this compound's inhibition of ARF6?
A5: Yes, a similar BRET biosensor strategy can be employed for ARF6. For instance, the GGA3-PBD (Golgi-localizing, Gamma-adaptin ear domain homology, ARF-binding protein 3) fused to a BRET donor can be used to detect active ARF6 at the plasma membrane where a BRET acceptor is localized.[1] this compound's inhibitory effect on ARF6 would lead to a reduction in the BRET signal.[1]
Experimental Protocols
Protocol 1: Ras Activation BRET Assay with this compound
This protocol is adapted from studies demonstrating the use of BRET to measure Ras activation.[1]
1. Plasmid Constructs:
- Effector-Donor Fusion: Raf1-RBD (Ras-binding domain of Raf1) fused to RlucII (e.g., pRlucII-Raf1-RBD).
- Membrane-Anchored Acceptor: rGFP fused to a CAAX motif for plasma membrane localization (e.g., prGFP-CAAX).
2. Cell Culture and Transfection:
- Seed HEK293 cells in a 6-well plate.
- Co-transfect the cells with the RlucII-Raf1-RBD and rGFP-CAAX plasmids at an optimized ratio (determined by a donor saturation assay).
3. BRET Measurement:
- 24-48 hours post-transfection, harvest and resuspend the cells in a suitable buffer (e.g., PBS without phenol red).
- Distribute the cell suspension into a white 96-well microplate.
- Add this compound at various concentrations (and a vehicle control) to the wells and incubate for the desired time.
- Add the BRET substrate (e.g., coelenterazine h, final concentration 5 µM).
- Immediately measure the luminescence at two wavelengths using a BRET-compatible plate reader (e.g., filter sets for Rluc emission ~480 nm and YFP/rGFP emission ~530 nm).
4. Data Analysis:
- Calculate the BRET ratio: (Emission at acceptor wavelength) / (Emission at donor wavelength).
- Subtract the background BRET ratio obtained from cells expressing only the donor construct.
- Plot the corrected BRET ratio against the this compound concentration to determine the IC50 value.
| Parameter | Recommended Value/Condition |
| Cell Line | HEK293 or other easily transfectable mammalian cells |
| BRET Pair | RlucII (donor) / rGFP (acceptor) |
| Substrate | Coelenterazine h |
| Substrate Concentration | 5 µM |
| This compound Concentration | Dose-response from 0.1 to 100 µM |
| Plate Type | White, clear-bottom 96-well plate |
| Plate Reader | BRET-capable with appropriate filters |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway inhibition.
Caption: BRET assay experimental workflow.
References
- 1. Discovery of a dual Ras and ARF6 inhibitor from a GPCR endocytosis screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a dual Ras and ARF6 inhibitor from a GPCR endocytosis screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]
- 10. berthold.com [berthold.com]
- 11. blog.benchsci.com [blog.benchsci.com]
- 12. researchgate.net [researchgate.net]
Rasarfin Technical Support Center: Improving Efficacy in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Rasarfin in long-term cell culture experiments.
Introduction to this compound
This compound is a dual inhibitor of the small GTPases Ras and ADP-ribosylation factor 6 (ARF6). By targeting these key signaling molecules, this compound can potently inhibit agonist-induced ERK1/2 signaling by G protein-coupled receptors (GPCRs), as well as MAPK and Akt signaling initiated by the epidermal growth factor receptor (EGFR).[1][2] This inhibitory action blocks GPCR internalization and can prevent cancer cell proliferation.[1] this compound exerts its effect on Ras by binding within the SOS-binding domain, interfering with the guanine nucleotide exchange process.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO). For long-term storage, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles that can degrade the compound, it is recommended to aliquot the stock solution into smaller volumes.[1]
Q2: What is the known stability of this compound in cell culture media?
A2: Currently, there is no publicly available experimental data on the specific half-life of this compound in various cell culture media. In silico molecular dynamics simulations suggest that this compound can stably bind to its target, Ras, for microseconds but can also unbind, indicating a dynamic interaction.[3] The stability of a small molecule in aqueous solution can be influenced by factors such as pH, temperature, and interaction with media components.[4][5] Therefore, it is crucial for researchers to empirically determine the stability of this compound in their specific cell culture system.
Q3: How often should the cell culture media containing this compound be replenished in long-term experiments?
A3: Due to the lack of specific stability data for this compound, a general recommendation for long-term cell culture with small molecule inhibitors is to replace the media with freshly prepared this compound-containing media every 48 to 72 hours. This helps to maintain a consistent concentration of the active compound. However, the optimal replenishment frequency should be determined experimentally.
Q4: What are the potential mechanisms of resistance to this compound in long-term culture?
A4: While specific resistance mechanisms to this compound have not been documented, resistance to inhibitors of the Ras-MAPK pathway is a known phenomenon. Potential mechanisms could include:
-
Upregulation of bypass signaling pathways: Cells may activate alternative signaling pathways to circumvent the inhibition of Ras and ARF6.[6]
-
Mutations in the drug target: Alterations in the Ras or ARF6 proteins could prevent this compound from binding effectively.
-
Increased drug efflux: Cells may upregulate the expression of drug efflux pumps, reducing the intracellular concentration of this compound.
Q5: What are the expected morphological changes in cells during long-term this compound treatment?
A5: Long-term treatment with inhibitors of Ras signaling can lead to changes in cell morphology. Ras is a key regulator of the actin cytoskeleton, and its inhibition may lead to alterations in cell shape, adhesion, and motility.[7][8] Researchers should monitor their cells for any significant morphological changes compared to vehicle-treated controls.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Loss of this compound efficacy over time | 1. Degradation of this compound in the cell culture medium.2. Development of cellular resistance. | 1. Determine the stability of this compound in your specific medium using techniques like HPLC or mass spectrometry. Increase the frequency of media changes with fresh compound.2. Perform dose-response curves at different time points to assess for a shift in the IC50 value. Consider combination therapies to target potential bypass pathways. |
| High cytotoxicity or cell death | 1. This compound concentration is too high for long-term exposure.2. Off-target effects of the compound. | 1. Perform a long-term cytotoxicity assay with a range of this compound concentrations to determine the optimal non-toxic dose for your cell line.2. Ensure the observed phenotype is consistent with Ras/ARF6 inhibition by using appropriate controls and rescue experiments if possible. |
| Precipitation of this compound in culture media | 1. Poor solubility of this compound at the working concentration.2. Interaction with media components. | 1. Ensure the final DMSO concentration in the media is low (typically <0.5%). If precipitation persists, consider using a stabilizing agent or a different formulation, though this may require re-validation of efficacy.2. Test the solubility of this compound in the basal medium without serum or other supplements to identify potential interactions. |
| Variability in experimental results | 1. Inconsistent this compound concentration due to degradation or adsorption to plasticware.2. Cell line heterogeneity. | 1. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Use low-binding plates and tubes where possible.2. Ensure a consistent passage number and confluency of cells for all experiments. Consider single-cell cloning to establish a more homogeneous population. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. Note that long-term efficacy data is currently limited.
Table 1: this compound IC50 Values (Short-Term Exposure)
| Cell Line | Assay | IC50 (µM) | Reference |
| HEK293 | AT1R Internalization | 10 | [3] |
| HEK293 | B2R Internalization | 11 | [3] |
Table 2: this compound Solubility and Storage
| Parameter | Value | Reference |
| Solvent | DMSO | [1] |
| Stock Solution Storage (-80°C) | Up to 6 months | [1] |
| Stock Solution Storage (-20°C) | Up to 1 month | [1] |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Media
This protocol provides a framework for assessing the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium (your specific formulation)
-
HPLC system with a suitable column (e.g., C18)
-
Appropriate mobile phase
-
Incubator (37°C, 5% CO2)
-
Sterile, low-binding microcentrifuge tubes
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the cell culture medium with this compound to the desired final concentration. Include a control sample with only DMSO.
-
Aliquot the this compound-containing medium into sterile, low-binding tubes for each time point (e.g., 0, 24, 48, 72 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At each time point, remove an aliquot and store it at -80°C until analysis.
-
For analysis, thaw the samples and inject them into the HPLC system.
-
Quantify the peak area corresponding to this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point to determine its half-life in the medium.
Protocol 2: Long-Term Cell Viability and Efficacy Assay
This protocol outlines a method for assessing the long-term effects of this compound on cell viability and its inhibitory efficacy.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (DMSO)
-
Cell viability assay (e.g., CellTiter-Glo®, MTT, or trypan blue exclusion)
-
Assay for target engagement (e.g., Western blot for p-ERK, proliferation assay)
-
Multi-well plates
Methodology:
-
Seed cells in multi-well plates at a low density to allow for long-term growth.
-
The next day, treat the cells with a serial dilution of this compound or vehicle control.
-
Culture the cells for the desired duration (e.g., 7, 14, or 21 days).
-
Replenish the medium with fresh this compound or vehicle every 48-72 hours.
-
At the end of the treatment period, perform a cell viability assay to determine the long-term cytotoxic effects.
-
In parallel, lyse cells at different time points to assess the sustained inhibition of the target pathway (e.g., by measuring the levels of phosphorylated ERK via Western blot).
-
Plot the dose-response curves for both viability and efficacy to determine the long-term IC50 and optimal therapeutic window.
Signaling Pathway and Experimental Workflow Diagrams
Figure 1. this compound's dual inhibitory action on Ras and ARF6 signaling pathways.
Figure 2. Experimental workflow for assessing long-term this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a dual Ras and ARF6 inhibitor from a GPCR endocytosis screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a dual Ras and ARF6 inhibitor from a GPCR endocytosis screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of cefatrizine in aqueous solution and in sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changes in p53 expression can modify cell shape of ras-transformed fibroblasts and epitheliocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Rasarfin Technical Support Center: Minimizing Cytotoxicity in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize Rasarfin-induced cytotoxicity in your experiments, ensuring the integrity and success of your research.
Quick Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High cell death at expected effective concentrations | Cell line hypersensitivity | Determine the IC50 value for your specific cell line. Start with a dose-response experiment to identify the optimal concentration. |
| Prolonged incubation time | Optimize the incubation time. A shorter duration may be sufficient to observe the desired inhibitory effect with less cytotoxicity. | |
| Off-target effects | Consider the dual inhibitory nature of this compound (Ras and ARF6). Assess the contribution of each to the observed cytotoxicity. | |
| Oxidative stress | Co-treat with an antioxidant like N-acetylcysteine (NAC). Be aware that NAC can have complex effects on Ras signaling.[1] | |
| Inconsistent results between experiments | Variability in cell culture conditions | Standardize cell density, passage number, and media components. Ensure consistent serum concentrations. |
| Compound stability | Prepare fresh this compound stock solutions and dilute to working concentrations immediately before use. Store stock solutions at -80°C for up to 6 months and at -20°C for up to 1 month.[2] | |
| Difficulty distinguishing between apoptosis and desired inhibitory effects | Overlapping signaling pathways | Use a pan-caspase inhibitor (e.g., Z-VAD-FMK) to block apoptosis and isolate the specific inhibitory effects of this compound on Ras/ARF6 signaling.[3][4] |
Frequently Asked Questions (FAQs)
Q1: My cells are dying at very low concentrations of this compound. What should I do?
A1: High cytotoxicity at low concentrations suggests your cell line is particularly sensitive to this compound. We recommend the following:
-
Determine the IC50 Value: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This will provide a baseline for selecting appropriate concentrations for your experiments.[5][6][7]
-
Optimize Incubation Time: Reduce the incubation time. A time-course experiment can help identify the minimum time required to observe the desired biological effect with minimal cell death.[8]
-
Serum Starvation: Prior to this compound treatment, consider serum-starving your cells for a few hours. This can synchronize the cell cycle and may reduce baseline signaling activity, potentially mitigating non-specific cytotoxicity.[9][10][11][12][13]
Q2: How can I be sure that the observed cell death is due to apoptosis?
A2: To confirm that this compound is inducing apoptosis in your cell line, you can perform the following assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using commercially available kits.
-
Western Blotting for Apoptotic Markers: Probe for the cleavage of PARP or the activation of caspases (e.g., cleaved caspase-3).
Q3: Can I use a caspase inhibitor to reduce this compound-induced cytotoxicity?
A3: Yes, using a pan-caspase inhibitor, such as Z-VAD-FMK, can be an effective strategy to block the apoptotic signaling cascade and reduce cell death.[3][4] This can help you to specifically study the non-apoptotic effects of this compound on Ras and ARF6 inhibition. However, it is important to note that this will not prevent other forms of cell death if they are also being induced.
Q4: I've heard that antioxidants can help. Is this true for this compound?
A4: Co-treatment with antioxidants like N-acetylcysteine (NAC) may mitigate cytotoxicity caused by oxidative stress.[14][15][16] However, be aware that NAC has been shown to activate the Ras-ERK pathway in some contexts, which could potentially interfere with your experimental goals when studying a Ras inhibitor.[1] Therefore, appropriate controls are essential to validate this approach in your specific cell line.
Q5: What is the known potency of this compound in a sensitive cell line?
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound Cytotoxicity
This protocol outlines the steps to determine the IC50 value of this compound in a sensitive cell line using a colorimetric viability assay (e.g., MTT or XTT).
Materials:
-
Sensitive cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.
-
Treatment: Remove the overnight culture medium and add the this compound dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for your desired time point (e.g., 24, 48, or 72 hours).
-
Viability Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer and incubate overnight.
-
For XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Co-treatment with a Pan-Caspase Inhibitor
This protocol describes how to use a pan-caspase inhibitor to assess the contribution of apoptosis to this compound-induced cytotoxicity.
Materials:
-
Sensitive cell line of interest
-
Complete cell culture medium
-
This compound
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
Reagents for your chosen cytotoxicity assay (e.g., Annexin V/PI staining kit)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates).
-
Pre-treatment: Pre-treat the cells with the pan-caspase inhibitor at its recommended effective concentration for 1-2 hours before adding this compound. Include a control group without the caspase inhibitor.
-
This compound Treatment: Add this compound at a concentration known to induce cytotoxicity. Include a vehicle control.
-
Incubation: Incubate for the desired time point.
-
Cytotoxicity Assessment: Harvest the cells and perform your chosen cytotoxicity assay (e.g., Annexin V/PI staining followed by flow cytometry) to quantify the percentage of apoptotic cells in each treatment group.
-
Data Analysis: Compare the levels of apoptosis in cells treated with this compound alone versus those co-treated with the caspase inhibitor. A significant reduction in apoptosis in the co-treated group indicates that this compound-induced cytotoxicity is at least partially caspase-dependent.[4]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's dual inhibition of Ras and ARF6, impacting key signaling pathways.
Caption: A logical workflow for troubleshooting high this compound-induced cytotoxicity.
References
- 1. Prevention of PC12 Cell Death by N-Acetylcysteine Requires Activation of the Ras Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a dual Ras and ARF6 inhibitor from a GPCR endocytosis screen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serum Starvation-induced ROS Production Activates the ERK-AP-1-TfR1 Pathway to Up-regulate Survivin to Support Nasopharyngeal Carcinoma Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serum starvation enhances nonsense mutation readthrough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of serum starvation on radiosensitivity, proliferation and apoptosis in four human tumor cell lines with different p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prognostic association of starvation-induced gene expression in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The neuroprotective effect of N-acetylcysteine by regulating inflammation and expression of TNF-α and ERK gene expression in the rats exposed to different doses of cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Inhibitory Effect of Rasarfin on ERK Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2] Rasarfin has been identified as a novel dual inhibitor of Ras and ADP-ribosylation factor 6 (ARF6), which potently inhibits ERK1/2 signaling.[3][4][5] This guide provides a comparative analysis of this compound's inhibitory effects on the ERK pathway, supported by experimental data and detailed protocols to aid in its validation and comparison with other well-characterized inhibitors.
The ERK Signaling Cascade and Points of Inhibition
The ERK signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of the small GTPase Ras. Activated Ras then recruits and activates Raf kinases, which in turn phosphorylate and activate MEK1/2. Finally, MEK1/2 phosphorylates and activates ERK1/2, which can then translocate to the nucleus to regulate gene expression. This cascade offers multiple points for therapeutic intervention, as illustrated below.
References
A Comparative Guide to Rasarfin and Other Ras Inhibitors for Cancer Research
The Ras family of small GTPases (KRAS, NRAS, and HRAS) are critical regulators of cellular signaling pathways that control proliferation, survival, and differentiation. Mutations in Ras genes are among the most common drivers of human cancers, making them a high-priority target for drug development. For decades, Ras was considered "undruggable" due to its smooth surface and high affinity for GTP.[1][2] However, recent breakthroughs have led to a new era of Ras-targeted therapies.
This guide provides a comparative analysis of Rasarfin, a novel dual inhibitor of Ras and ARF6, against other major classes of Ras inhibitors. We will delve into their mechanisms of action, present key experimental data, and provide detailed protocols for relevant assays to support researchers and drug development professionals.
This compound: A Dual Inhibitor of Ras and ARF6
This compound is a recently identified small molecule that uniquely inhibits both Ras and ADP-ribosylation factor 6 (ARF6).[3][4] This dual activity allows it to block oncogenic signaling and receptor trafficking, two critical processes in cancer progression.[5][6]
Mechanism of Action: this compound was discovered through a high-throughput screen for inhibitors of G protein-coupled receptor (GPCR) endocytosis.[4][5] Its mechanism involves:
-
Ras Inhibition: In silico modeling and in vitro studies have shown that this compound binds to the SOS-binding domain of Ras.[4][5] This prevents the interaction with the guanine nucleotide exchange factor (GEF) SOS1, thereby inhibiting Ras activation.
-
ARF6 Inhibition: By inhibiting ARF6, this compound blocks the internalization of GPCRs and the recruitment of the clathrin adaptor AP-2 to β-arrestin2.[3][7]
This dual inhibition leads to the potent suppression of downstream signaling pathways, including the MAPK/ERK and Akt pathways, and has been shown to prevent cancer cell proliferation.[3][4][6]
Comparative Analysis of Ras Inhibitor Classes
Ras inhibitors can be broadly categorized as direct (targeting the Ras protein itself) or indirect (targeting upstream or downstream components of the Ras pathway).
Direct inhibitors represent a major breakthrough, particularly for specific Ras mutations.[2] They are further divided into allele-specific and pan-Ras inhibitors.
-
Allele-Specific Inhibitors (e.g., KRAS G12C): These compounds, such as the FDA-approved Sotorasib (AMG 510) and Adagrasib (MRTX849), covalently bind to the cysteine residue of the KRAS G12C mutant.[8][9] This locks the protein in its inactive, GDP-bound state, preventing downstream signaling.[9]
-
Pan-Ras Inhibitors: These agents are designed to inhibit multiple Ras isoforms, including both mutant and wild-type Ras, often by targeting the active, GTP-bound "ON" state.[2][10] RMC-6236 is a notable example currently in clinical trials.[2][11]
Table 1: Comparison of Direct Ras Inhibitors
| Inhibitor | Class | Target | Mechanism of Action | Key Clinical Data (NSCLC) |
|---|---|---|---|---|
| Sotorasib (AMG 510) | Allele-Specific | KRAS G12C | Covalently binds G12C, locks in OFF state | ORR: 37.1%; mPFS: 6.8 months[12] |
| Adagrasib (MRTX849) | Allele-Specific | KRAS G12C | Covalently binds G12C, locks in OFF state | ORR: 42.9%; mPFS: 6.5 months[12] |
| MRTX1133 | Allele-Specific | KRAS G12D | Selective, reversible inhibitor | Preclinical/Phase I[13][14] |
| RMC-6236 | Pan-RAS (ON-state) | Multiple RAS mutants (K/N/HRAS) | Forms a ternary complex with RAS(ON) and cyclophilin A | Phase I/III trials ongoing[2][10][11] |
| BI-2493 | Pan-KRAS | Multiple KRAS mutants | Targets mutant protein regardless of specific mutation | Preclinical; prolonged survival in vivo[15] |
Indirect inhibitors disrupt the Ras signaling pathway by targeting other essential proteins, offering an alternative strategy to overcome resistance and target cancers where direct inhibitors may be less effective.
-
SOS1 Inhibitors: Son of Sevenless 1 (SOS1) is a GEF that facilitates the exchange of GDP for GTP, activating Ras.[16] SOS1 inhibitors like BAY-293 and MRTX0902 block the protein-protein interaction between SOS1 and Ras, thus preventing Ras activation.[17][18] This approach can reduce the levels of active Ras in cells with both wild-type and mutant KRAS.[17]
-
SHP2 Inhibitors: The SHP2 phosphatase, encoded by the PTPN11 gene, acts upstream of Ras and is crucial for signal transduction from receptor tyrosine kinases (RTKs) to the RAS/MAPK pathway.[19][20] Allosteric SHP2 inhibitors prevent its activation, thereby blocking this signaling cascade.[19][21] This strategy is being explored both as a monotherapy and in combination with other targeted agents.[22][23]
Table 2: Comparison of Indirect Ras Inhibitors
| Inhibitor | Class | Target | Mechanism of Action | Key Experimental Data |
|---|---|---|---|---|
| BAY-293 | SOS1 Inhibitor | SOS1 | Disrupts KRAS–SOS1 interaction | IC50 of 21 nM for KRAS-SOS1 interaction[17] |
| MRTX0902 | SOS1 Inhibitor | SOS1 | Disrupts KRAS–SOS1 interaction | Potent anti-proliferative effect in vitro[18] |
| RMC-4630 | SHP2 Inhibitor | SHP2 | Allosteric inhibition of SHP2 | Reduces tumor growth by suppressing RAS signaling[20] |
| TNO155 | SHP2 Inhibitor | SHP2 | Allosteric inhibition of SHP2 | Preclinical and clinical evaluation ongoing[19] |
Summary Comparison
This compound's unique dual-targeting approach distinguishes it from the highly specific direct inhibitors and the upstream indirect inhibitors.
Table 3: Overall Comparison of this compound and Other Ras Inhibitors
| Feature | This compound | Direct Inhibitors (e.g., Sotorasib) | Indirect Inhibitors (e.g., SOS1i, SHP2i) |
|---|---|---|---|
| Primary Target(s) | Ras (SOS-binding domain), ARF6 | Specific Ras mutants (e.g., KRAS G12C) or Pan-RAS | Upstream activators (SOS1, SHP2) |
| Mechanism | Dual inhibition of Ras activation and receptor trafficking | Locks Ras in an inactive state or targets the active state | Prevents upstream activation of Ras |
| Specificity | Dual-target, not mutation-specific | Highly specific to certain mutations or Ras isoforms | Pathway-specific, not Ras-mutation specific |
| Key Advantage | Broadly impacts signaling and cell dynamics | High potency against specific oncogenic drivers | Potential to overcome resistance and target various RAS-driven tumors |
| Development Stage | Preclinical | Clinically approved (some) and in trials | Preclinical and clinical trials |
Key Experimental Protocols
The evaluation of Ras inhibitors involves a variety of biophysical and cell-based assays. Below are methodologies for key experiments.
This assay was used in the discovery of this compound to measure GPCR trafficking to endosomes.[5][6]
Principle: Bioluminescence Resonance Energy Transfer (BRET) measures the proximity between a donor (e.g., Renilla luciferase, Rluc) and an acceptor (e.g., YFP) molecule. For this assay, a GPCR is tagged with Rluc, and an endosomal marker is tagged with YFP. Upon agonist-induced internalization, the GPCR moves to the endosome, bringing Rluc and YFP into close proximity and generating a BRET signal.
Methodology:
-
Cell Culture: Co-transfect HEK293 cells with plasmids encoding the Rluc-tagged GPCR and the YFP-tagged endosomal marker.
-
Compound Treatment: Plate cells and pre-incubate with varying concentrations of the test inhibitor (e.g., this compound) or vehicle (DMSO) for a specified time.
-
Agonist Stimulation: Add the specific GPCR agonist to stimulate receptor internalization.
-
BRET Measurement: Immediately after adding the luciferase substrate (e.g., coelenterazine), measure the light emission at the wavelengths corresponding to the donor and acceptor using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (Acceptor emission / Donor emission). A decrease in the agonist-induced BRET signal in the presence of the inhibitor indicates blockage of receptor internalization.
This assay is crucial for evaluating inhibitors that interfere with Ras activation, such as SOS1 inhibitors.[14][17]
Principle: This assay measures the rate at which GDP is released from Ras and replaced by a fluorescently labeled GTP analog (e.g., mant-GTP) in the presence of a GEF like SOS1.
Methodology:
-
Protein Preparation: Purify recombinant Ras and the catalytic domain of SOS1.
-
Reaction Setup: In a microplate, combine Ras, the fluorescent GTP analog, and the test inhibitor at various concentrations in an assay buffer.
-
Initiate Reaction: Add SOS1 to the wells to initiate the nucleotide exchange reaction.
-
Fluorescence Monitoring: Measure the increase in fluorescence over time using a plate reader. The binding of the mant-GTP to Ras results in a significant increase in its fluorescence quantum yield.
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentration to determine the IC50 value.
This is a fundamental assay to determine the anti-cancer efficacy of any Ras inhibitor.
Principle: Assays like the MTS or CellTiter-Glo® assay measure the number of viable cells in culture based on metabolic activity.
Methodology:
-
Cell Seeding: Seed cancer cells with a known Ras mutation (e.g., MDA-MB-231) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor (e.g., this compound) for a period of 48-72 hours.
-
Reagent Addition: Add the viability reagent (e.g., MTS reagent or CellTiter-Glo® reagent) to each well according to the manufacturer's instructions.
-
Signal Measurement: After a short incubation, measure the absorbance (for MTS) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated control cells and plot the percentage of cell viability against the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
References
- 1. researchgate.net [researchgate.net]
- 2. Evolution of direct RAS inhibitors: from undruggable target to clinical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a dual Ras and ARF6 inhibitor from a GPCR endocytosis screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Arf6 as a therapeutic target: Structure, mechanism, and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] The path to the clinic: a comprehensive review on direct KRASG12C inhibitors | Semantic Scholar [semanticscholar.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. letswinpc.org [letswinpc.org]
- 11. Revolution sets sights on Phase III trial for pan-RAS inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Small molecular inhibitors for KRAS-mutant cancers [frontiersin.org]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 16. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 17. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of SHP2 as an approach to block RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. targetedonc.com [targetedonc.com]
- 21. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 22. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NRAS Status Determines Sensitivity to SHP2 Inhibitor Combination Therapies Targeting the RAS-MAPK Pathway in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Rasarfin's Dual-Target Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Rasarfin, a novel dual inhibitor of Ras and ADP-ribosylation factor 6 (ARF6), against other targeted Ras pathway inhibitors. The experimental data cited herein is intended to offer a clear perspective on the efficacy and methodologies employed in the preclinical validation of these compounds.
Introduction to this compound's Dual-Inhibition Mechanism
This compound has been identified as a first-in-class small molecule that concurrently inhibits two key regulators of cellular signaling and trafficking: the oncoprotein Ras and the small GTPase ARF6.[1][2][3][4] Dysregulation of Ras is a critical driver in approximately one-third of all human cancers, leading to uncontrolled cell proliferation and survival through pathways such as the MAPK/ERK and PI3K/Akt cascades.[1][2][3][4] Simultaneously, ARF6 is a pivotal regulator of endocytosis and membrane trafficking, processes that are often hijacked by cancer cells to promote invasion and metastasis. By targeting both Ras-driven signaling and ARF6-mediated cellular processes, this compound presents a unique therapeutic strategy to combat cancer.
In Vivo Efficacy of this compound in a Xenograft Model
The antitumor activity of this compound was evaluated in a triple-negative breast cancer (TNBC) xenograft model using MDA-MB-231 cells. This cell line is known for its aggressive phenotype and harbors a KRAS mutation, making it a relevant model for studying Ras-targeted therapies.
Summary of In Vivo Performance
| Compound | Target(s) | Cancer Model | Dosing Schedule | Key Outcomes |
| This compound | Ras & ARF6 | MDA-MB-231 Xenograft | 50 mg/kg, intraperitoneal injection, daily | Significant reduction in tumor growth |
| Sotorasib (AMG 510) | KRAS G12C | NSCLC Xenografts | 960 mg, once daily, oral | Objective response rate of 37.1%; Median progression-free survival of 6.8 months in human trials[5][6][7] |
| Adagrasib (MRTX849) | KRAS G12C | NSCLC & CRC Xenografts | 600 mg, twice daily, oral | Objective response rate of 43%; Demonstrates CNS penetration[8][9][10][11] |
| ADT-007 | Pan-RAS | Colorectal & Pancreatic Cancer Xenografts | Local and oral administration | Robust antitumor activity and induction of antitumor immunity[12][13] |
Experimental Protocols
This compound In Vivo Study
Cell Line and Culture: MDA-MB-231 human breast adenocarcinoma cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Animal Model: Female immunodeficient mice (e.g., NOD-SCID or similar) aged 6-8 weeks were used. Animals were housed in a pathogen-free environment with ad libitum access to food and water.
Xenograft Implantation: A suspension of 5 x 10^6 MDA-MB-231 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel was injected subcutaneously into the flank of each mouse.
Treatment Protocol: Once tumors reached a palpable size (approximately 100-150 mm³), mice were randomized into treatment and vehicle control groups. This compound was formulated in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline) and administered daily via intraperitoneal injection at a dose of 50 mg/kg. The control group received daily intraperitoneal injections of the vehicle solution.
Efficacy Evaluation: Tumor volume was measured every 2-3 days using calipers and calculated with the formula: (Length x Width²) / 2. Animal body weight was monitored as an indicator of toxicity. At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Comparator In Vivo Studies (General Methodologies)
The in vivo studies for the comparator compounds, such as the KRAS G12C inhibitors Sotorasib and Adagrasib, and the pan-RAS inhibitor ADT-007, generally follow a similar xenograft or patient-derived xenograft (PDX) model design. Key differences often lie in the specific cancer cell lines used (e.g., NCI-H358 for KRAS G12C), the route of administration (often oral for clinically advanced compounds), and the specific endpoints measured, which may include detailed pharmacokinetic and pharmacodynamic analyses in addition to tumor growth inhibition. For instance, studies with Sotorasib and Adagrasib have extensively used lung and colorectal cancer models harboring the KRAS G12C mutation.[5][6][7][10][11][14]
Visualizing the Molecular Pathways and Experimental Design
To better understand the mechanisms and experimental setup, the following diagrams have been generated.
References
- 1. DSpace [repositori.upf.edu]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a dual Ras and ARF6 inhibitor from a GPCR endocytosis screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FDA Approval Summary: Sotorasib for KRAS G12C Mutated Metastatic NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adagrasib, a KRAS G12C inhibitor, reverses the multidrug resistance mediated by ABCB1 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. targetedonc.com [targetedonc.com]
A Comparative Guide to the Efficacy of Rasarfin and Its Analogs in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reported efficacy of Rasarfin, a novel dual inhibitor of Ras and ARF6, and its eight synthetic analogs. The data presented here is sourced from the primary discovery and characterization of these compounds, offering a foundational understanding of their structure-activity relationships and potential as anticancer agents.
Introduction to this compound
This compound has been identified as a promising small molecule that simultaneously inhibits two key proteins involved in cancer progression: Ras, a central node in signaling pathways that control cell growth and proliferation, and ARF6, a protein involved in membrane trafficking and cell motility. By targeting both, this compound has the potential to overcome some of the resistance mechanisms that have plagued single-target Ras inhibitors. This guide delves into the initial structure-activity relationship (SAR) studies that have been conducted to explore how chemical modifications to the this compound scaffold impact its biological activity.
Comparative Efficacy of this compound Analogs
The primary measure of efficacy in the initial studies of this compound analogs was their ability to inhibit the phosphorylation of ERK1/2, a critical downstream effector in the Ras-MAPK signaling pathway, which is hyperactivated in many cancers. The following table summarizes the available data on the inhibitory activity of this compound and its eight analogs on Angiotensin II Type 1 Receptor (AT1R)-mediated ERK1/2 phosphorylation and AT1R internalization.
| Compound ID | Structure | % Inhibition of AT1R-mediated ERK1/2 Phosphorylation (at 50 µM) | % Inhibition of AT1R Internalization (at 50 µM) |
| This compound | N-(3-chloro-4-(4-isobutyrylpiperazin-1-yl)phenyl)benzofuran-2-carboxamide | ~75% | ~80% |
| Analog 21.1 | N-(3-chloro-4-(4-propionylpiperazin-1-yl)phenyl)benzofuran-2-carboxamide | ~50% | ~20% |
| Analog 21.2 | N-(3-chloro-4-(4-acetylpiperazin-1-yl)phenyl)benzofuran-2-carboxamide | ~25% | ~10% |
| Analog 21.3 | N-(3-chloro-4-(piperazin-1-yl)phenyl)benzofuran-2-carboxamide | Inactive | Inactive |
| Analog 21.4 | N-(4-(4-isobutyrylpiperazin-1-yl)phenyl)benzofuran-2-carboxamide | Inactive | Inactive |
| Analog 21.5 | N-(3-chloro-4-(4-isobutyrylpiperazin-1-yl)phenyl)-5-methoxybenzofuran-2-carboxamide | Inactive | Inactive |
| Analog 21.6 | N-(3-chloro-4-(4-isobutyrylpiperazin-1-yl)phenyl)-5-fluorobenzofuran-2-carboxamide | Inactive | Inactive |
| Analog 21.7 | N-(3-chloro-4-(4-isobutyrylpiperazin-1-yl)phenyl)benzo[b]thiophene-2-carboxamide | Inactive | Inactive |
| Analog 21.8 | N-(3-chloro-4-(4-pivaloylpiperazin-1-yl)phenyl)benzofuran-2-carboxamide | ~60% | ~30% |
Data is estimated from graphical representations in the source publication and should be considered semi-quantitative.
Key Findings from Structure-Activity Relationship (SAR) Studies
The initial SAR studies revealed several key structural features that are critical for the inhibitory activity of this compound:
-
The Chloro Substituent: The removal of the chlorine atom from the phenyl ring (Analog 21.4) resulted in a complete loss of activity, highlighting its importance for binding and inhibition.
-
The Isobutyryl Group: Modifications to the isobutyryl group on the piperazine ring generally led to a decrease in activity. Replacing it with smaller acyl groups like propionyl (Analog 21.1) or acetyl (Analog 21.2) reduced efficacy, while complete removal (Analog 21.3) abolished activity. The bulkier pivaloyl group (Analog 21.8) retained some activity.
-
The Benzofuran Ring: Alterations to the benzofuran ring system, such as the addition of a methoxy (Analog 21.5) or fluoro group (Analog 21.6), or its replacement with a bioisosteric benzothiophene (Analog 21.7), were not well-tolerated and resulted in inactive compounds.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the efficacy of this compound analogs.
Safety Operating Guide
Proper Disposal of Rasarfin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Rasarfin, a dual Ras and ARF6 inhibitor used in research.
While this compound is classified as a non-hazardous substance, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and ensure regulatory compliance.[1] This document outlines the necessary logistical information and operational plans for managing this compound waste.
Key Disposal and Safety Information
The following table summarizes the essential data regarding the disposal and handling of this compound.
| Parameter | Information | Source |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Primary Disposal Route | Non-hazardous chemical waste stream | General Laboratory Guidelines |
| Personal Protective Equipment (PPE) | Standard laboratory attire (lab coat, gloves, safety glasses) | [2][3][4] |
| Spill Response | Absorb with inert material, collect, and place in a suitable container for disposal. | [3] |
| Container Labeling | Clearly label as "this compound Waste (Non-hazardous)" | [5][6] |
Experimental Protocols for Disposal
As this compound is not classified as a hazardous substance, specific chemical inactivation or neutralization protocols are generally not required for its disposal.[1] The primary method of disposal is through the non-hazardous chemical waste stream, in accordance with institutional and local regulations.
Step-by-Step Disposal Procedure
Follow these procedural steps for the safe disposal of this compound waste:
-
Segregation : At the point of generation, separate this compound waste from hazardous chemical waste, biological waste, and sharps.[7][8]
-
Containerization :
-
Solid Waste : Place solid this compound, contaminated consumables (e.g., weigh boats, pipette tips), and personal protective equipment (PPE) into a designated, durable, and sealable container.
-
Liquid Waste : Collect solutions containing this compound in a clearly labeled, leak-proof container. For unused solutions in their original containers, ensure the cap is securely fastened.[9]
-
-
Labeling : Clearly label the waste container with the contents, including the name "this compound" and the designation "Non-Hazardous Waste."[5][6]
-
Storage : Store the sealed waste container in a designated area for non-hazardous laboratory waste, away from incompatible materials.
-
Disposal : Arrange for the collection and disposal of the waste through your institution's environmental health and safety (EHS) office or equivalent department, following their specific procedures for non-hazardous chemical waste.[5]
Note : Never dispose of this compound or any chemical waste down the drain unless explicitly permitted by your institution's EHS guidelines.[5][10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound waste disposal.
References
- 1. abmole.com [abmole.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. odu.edu [odu.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. s3.emu.ee [s3.emu.ee]
- 8. actenviro.com [actenviro.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
Essential Safety and Logistics for Handling Rasarfin
For research use only. Not for human or veterinary use. [1]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Rasarfin. The following procedural guidance is based on standard laboratory safety protocols for handling non-hazardous chemical compounds.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety practices is crucial to minimize exposure and ensure a safe working environment.[1] The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields |
| Hand Protection | Disposable Gloves | Nitrile or latex, powder-free |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned |
| Respiratory | Not generally required | Use in a well-ventilated area. Consider a fume hood for handling large quantities or creating aerosols. |
Operational Plan
A systematic approach to handling this compound from receipt to disposal is essential for maintaining a safe and organized laboratory.
1. Receiving and Inspection:
-
Upon receipt, verify that the container is intact and the label matches the order information.
-
Inspect for any signs of damage or leakage. If the container is compromised, handle it as a potential spill and refer to the emergency plan.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed when not in use.
-
For long-term storage of stock solutions, refer to the supplier's recommendation, which is typically -80°C for 6 months or -20°C for 1 month.[2]
3. Preparation of Solutions (General Protocol):
-
Objective: To prepare a stock solution of this compound at a desired concentration.
-
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer or sonicator
-
-
Procedure:
-
Calculate the required mass of this compound based on the desired concentration and volume.
-
Under a chemical fume hood, carefully weigh the calculated amount of this compound powder using an analytical balance.
-
Transfer the powder to a volumetric flask.
-
Add a portion of the solvent to the flask and dissolve the powder by vortexing or sonicating.
-
Once fully dissolved, add the solvent to the final volume mark on the flask.
-
Mix the solution thoroughly to ensure homogeneity.
-
Label the container with the compound name, concentration, solvent, date of preparation, and your initials.
-
4. Handling:
-
Always wear the recommended PPE.
-
Avoid direct contact with skin and eyes.
-
Do not ingest or inhale the powder or solution.
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid aerosol generation.
Emergency Plan: Spill Response
In the event of a spill, a prompt and organized response is critical to prevent contamination and ensure safety.
Caption: Workflow for responding to a chemical spill in the laboratory.
Disposal Plan
Proper disposal of chemical waste is imperative for environmental protection and laboratory safety.
1. Waste Segregation:
-
All materials contaminated with this compound, including gloves, paper towels, and pipette tips, should be considered chemical waste.
-
Do not mix this compound waste with general laboratory trash.
2. Waste Collection:
-
Use a designated, clearly labeled, and leak-proof container for all this compound waste.
-
Keep the waste container closed when not in use.
3. Final Disposal:
-
Follow your institution's guidelines for the disposal of non-hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Caption: Decision tree for the proper segregation of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
